2-amino-2-(2-chlorophenyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(2-chlorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXPRXSVKCDOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-amino-2-(2-chlorophenyl)acetonitrile: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive scientific overview of 2-amino-2-(2-chlorophenyl)acetonitrile, a versatile synthetic intermediate with significant potential in drug discovery and development. This document delves into the core chemical and physical properties of the molecule, offers a detailed, field-proven protocol for its synthesis via the Strecker reaction, and explores its reactivity and potential applications. Designed for researchers, medicinal chemists, and process development scientists, this guide consolidates critical data and practical insights to facilitate the effective use of this valuable chemical building block.
Introduction: The Strategic Value of α-Aminonitriles
α-Aminonitriles are a class of bifunctional organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. This unique structural motif imparts a dual reactivity that makes them exceptionally valuable as intermediates in organic synthesis.[1] They can act as masked iminium ion equivalents or, upon metallation, serve as nucleophilic acyl anion equivalents.[1] Their most prominent application lies in their role as direct precursors to α-amino acids through hydrolysis of the nitrile moiety.[2][3]
This compound (CAS No. 742640-72-8) is a member of this class, distinguished by the presence of a 2-chlorophenyl substituent. This feature introduces specific steric and electronic properties that can modulate the reactivity of the core structure and impart desirable characteristics to downstream target molecules. This guide aims to provide a detailed technical resource on this specific compound, consolidating its known and predicted properties and providing a robust framework for its synthesis and application.
Molecular Structure and Identification
The foundational step in utilizing any chemical entity is a thorough understanding of its structure and identifiers.
-
IUPAC Name: this compound
-
CAS Number: 742640-72-8[4]
-
Molecular Formula: C₈H₇ClN₂[4]
-
Molecular Weight: 166.61 g/mol [4]
-
Canonical SMILES: C1=CC=C(C(=C1)C(C#N)N)Cl
The structure features a chiral center at the α-carbon, meaning it exists as a racemic mixture of two enantiomers unless a stereoselective synthesis is employed.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and spectroscopic properties is critical for its purification, characterization, and formulation. While extensive experimental data for this specific molecule is not widely published, the following tables summarize known information and well-established predictions based on analogous structures.
Physicochemical Data
The properties of this compound are influenced by the polarity of the amino and nitrile groups, and the hydrophobicity of the chlorophenyl ring.
| Property | Value / Observation | Source / Rationale |
| Physical State | Expected to be a solid at room temperature. | Similar α-aminonitriles are solids. |
| Melting Point | No experimental data available. | For comparison, the related 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile has a melting point of 150.5°C.[5] |
| Boiling Point | Not available; likely to decompose at high temperatures. | α-aminonitriles can be thermally unstable. |
| Solubility | Predicted Solubility Profile: - High: Polar aprotic solvents (e.g., DMSO, DMF).- Moderate: Polar protic solvents (e.g., Methanol, Ethanol).- Low/Insoluble: Non-polar solvents (e.g., Hexane, Toluene) and Water. | Inferred from the general solubility of aminonitriles and amino acids.[6] The free amino group allows for salt formation, which can significantly increase solubility in polar/aqueous media.[6] |
| pKa (Predicted) | Basic pKa (protonated amine): ~5-7Acidic pKa (α-proton): Not readily acidic. | Predicted based on the pKa of similar aromatic amines and the electron-withdrawing nature of the nitrile and chlorophenyl groups. Machine learning models offer advanced prediction capabilities.[1][7][8][9] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Below are the expected characteristics based on the molecular structure and data from analogous compounds.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methine, and amine protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic (C₆H₄) | 7.2 - 7.6 | Multiplet (m) | The ortho-chloro substitution will create a complex splitting pattern for the four aromatic protons. | |
| α-CH | ~5.0 - 5.5 | Singlet (s) or Broad Singlet | This benzylic proton is adjacent to the amino and nitrile groups. Its chemical shift is significantly downfield.[10] | |
| -NH₂ | 2.0 - 4.0 | Broad Singlet (br s) | The chemical shift is variable and concentration-dependent. This signal will exchange with D₂O. |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR provides a map of the carbon skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic C-Cl | 132 - 136 | The carbon directly bonded to chlorine. |
| Aromatic C-H | 127 - 131 | Aromatic carbons bearing hydrogen atoms. |
| Aromatic Quaternary C | 135 - 140 | The aromatic carbon attached to the α-carbon. |
| Nitrile (-C≡N) | 118 - 122 | Characteristic chemical shift for nitrile carbons.[11][12] |
| α-Carbon (-CH(NH₂)(CN)) | 45 - 55 | The chiral carbon, shifted downfield by the adjacent nitrogen and nitrile group. |
3.2.3. FTIR Spectroscopy
Infrared spectroscopy is a powerful tool for identifying key functional groups.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3200 - 3400 | Medium, Broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C≡N (Nitrile) | Stretch | 2230 - 2250 | Medium, Sharp[13][14] |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |
| C-N (Amine) | Stretch | 1020 - 1250 | Medium |
| C-Cl (Aryl Halide) | Stretch | 1000 - 1100 | Strong |
The nitrile stretch is a particularly diagnostic peak for α-aminonitriles, though its intensity can be variable.[13]
3.2.4. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
| Ion | Expected m/z | Notes |
| [M]⁺• (Molecular Ion) | 166/168 | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| [M-HCN]⁺• | 139/141 | Loss of hydrogen cyanide is a common fragmentation pathway for nitriles. |
| [C₇H₅Cl]⁺ | 124/126 | Fragment corresponding to the chlorotropylium ion or a related structure. |
Synthesis Protocol: The Strecker Reaction
The most direct and widely adopted method for preparing α-aminonitriles is the Strecker synthesis.[2][3][15][16] This one-pot, three-component reaction combines an aldehyde, an ammonia source, and a cyanide source. The following protocol is a robust procedure adapted for the synthesis of this compound.
Reaction Scheme
Caption: One-pot Strecker synthesis of the target compound.
Causality-Driven Experimental Choices
-
Choice of Reagents: Using ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) is a safer and more practical alternative to using ammonia and hydrogen cyanide gas directly.[2] NH₄Cl provides a source of ammonia (NH₃) in situ and its mild acidity helps catalyze the initial imine formation.[2]
-
Solvent System: An aqueous methanol or ethanol system is often used. The alcohol helps to solubilize the organic aldehyde, while water is necessary to dissolve the inorganic salts (NH₄Cl and NaCN).
-
Temperature Control: The initial addition of the cyanide solution is performed at low temperatures (0-5 °C) to control the exothermicity of the reaction and minimize side reactions. The reaction is then allowed to proceed at room temperature.
Step-by-Step Laboratory Protocol
Safety Precaution: This reaction involves sodium cyanide, which is highly toxic. It must be performed in a well-ventilated fume hood by trained personnel. All equipment should be decontaminated with a bleach solution after use to destroy any residual cyanide.
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.7 g (0.20 mol) of ammonium chloride in 40 mL of deionized water.
-
To this solution, add 40 mL of methanol, followed by 14.06 g (0.10 mol) of 2-chlorobenzaldehyde. Stir until a homogeneous solution or fine suspension is formed.
-
In a separate beaker, carefully dissolve 5.4 g (0.11 mol) of sodium cyanide in 20 mL of deionized water.
-
-
Reaction Execution:
-
Cool the flask containing the aldehyde/ammonium chloride mixture to 0-5 °C using an ice bath.
-
Using a dropping funnel, add the aqueous sodium cyanide solution dropwise to the stirred aldehyde mixture over approximately 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three key functional components: the amino group, the nitrile group, and the chlorophenyl ring.
Caption: Key reactivity pathways for the title compound.
-
Hydrolysis: The α-aminonitrile group is susceptible to hydrolysis under both acidic and basic conditions. This is the most significant degradation pathway and also the most synthetically useful, as it leads to the formation of the corresponding α-amino acid, 2-amino-2-(2-chlorophenyl)acetic acid.[17] This reaction proceeds via an intermediate α-amino amide.[17]
-
Stability: As a free base, the compound may be unstable over long-term storage at room temperature due to the potential for self-reaction or degradation.[18] It is often stored as a more stable salt, such as the hydrochloride salt.[19] It should be stored in a cool, dark, and inert atmosphere.
-
N-Functionalization: The primary amino group is nucleophilic and can readily undergo standard reactions such as alkylation, acylation, and sulfonylation to produce a wide array of N-substituted derivatives.
-
Reactivity of the Nitrile: The nitrile group can be reduced to a primary amine or reacted with organometallic reagents to form ketones.
-
Aromatic Substitution: The 2-chlorophenyl ring can undergo further electrophilic or nucleophilic aromatic substitution, although the conditions required may affect the stability of the aminonitrile core.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for more complex molecules.
-
Precursor to Unnatural Amino Acids: As detailed above, its primary utility is as a precursor to 2-amino-2-(2-chlorophenyl)acetic acid. Unnatural amino acids are incorporated into peptides and other pharmaceuticals to enhance potency, improve pharmacokinetic properties, and increase metabolic stability.[]
-
Intermediate in Heterocycle Synthesis: The dual functionality of the molecule makes it a valuable starting material for the synthesis of various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.
-
Analogues in Anthelmintic Research: While not the primary compound, structurally related amino-acetonitrile derivatives (AADs) have been discovered as a new class of synthetic anthelmintics with activity against parasitic nematodes, including resistant strains.[21] This highlights the potential of the aminonitrile scaffold in developing new anti-parasitic agents.
Conclusion
This compound is a strategically important synthetic intermediate whose value is derived from its versatile reactivity. A solid grasp of its physicochemical properties, spectroscopic signatures, and synthetic methodology is essential for its effective application. The Strecker synthesis provides a reliable and scalable route to this compound. Its primary role as a precursor to a valuable unnatural amino acid, coupled with the broader potential of the aminonitrile scaffold in medicinal chemistry, ensures its continued relevance for researchers and drug development professionals engaged in the synthesis of novel therapeutic agents.
References
-
Danger, G., et al. (2013). FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2020). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
News-Medical. (2018). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]
-
Ottokemi. (n.d.). (2-Chlorophenyl)acetonitrile, 97% 2856-63-5 India. Retrieved from [Link]
-
Govindaraju, V., & Ramaswamy, K. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants. Retrieved from [Link]
-
Apicule. (n.d.). (4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile (CAS No: 61437-85-2) API Intermediate Manufacturers. Retrieved from [Link]
-
jOeCHEM. (2020, April 20). The Strecker Synthesis--Another Way to Make Amino Acids [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-phenylacetonitrile. Retrieved from [Link]
-
Journal of University of Science and Technology of China. (2010). Prediction of pKa of organic compounds in acetonitrile with QSPR method. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. Retrieved from [Link]
-
Rowan University. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]
-
Royal Society of Chemistry. (2000). Some recent applications of α-amino nitrile chemistry. Retrieved from [Link]
-
ChemSrc. (n.d.). 2-(2-chlorophenyl)-2-hydroxyacetonitrile | CAS#:13312-84-0. Retrieved from [Link]
-
ChemRxiv. (n.d.). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. Retrieved from [Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra showing the peaks corresponding to amine.... Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Wikipedia. (n.d.). Aminoacetonitrile. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]
-
World News of Natural Sciences. (n.d.). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Studies on (KLAKLAK)₂-NH₂ Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore. Retrieved from [Link]
Sources
- 1. optibrium.com [optibrium.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. news-medical.net [news-medical.net]
- 4. 742640-72-8|this compound|BLD Pharm [bldpharm.com]
- 5. 61437-85-2 CAS MSDS (2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Prediction of pKa of organic compounds in acetonitrile with QSPR method [justc.ustc.edu.cn]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. scribd.com [scribd.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. azooptics.com [azooptics.com]
- 15. medschoolcoach.com [medschoolcoach.com]
- 16. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Aminoacetonitrile - Wikipedia [en.wikipedia.org]
- 19. chemscene.com [chemscene.com]
- 21. apicule.com [apicule.com]
Literature review of alpha-amino nitriles containing chlorophenyl groups
Technical Guide: Synthesis and Application of -Amino Nitriles Containing Chlorophenyl Groups
Executive Summary
This technical guide provides a comprehensive review of
Chemical Significance: The Chlorophenyl Advantage
The incorporation of a chlorophenyl ring into the
Electronic Effects and Reactivity
The chlorine atom exerts a dual electronic influence on the aromatic ring:
-
Inductive Effect (-I): The electronegative chlorine withdraws electron density through the sigma bond framework. This increases the electrophilicity of the benzylic carbon (the nitrile-bearing center), making the precursor imines more reactive toward nucleophilic attack by cyanide.
-
Resonance Effect (+R): While chlorine has lone pairs capable of donation, the inductive withdrawal typically dominates in the context of ground-state stability for these systems.
Impact on Strecker Synthesis: For p-chlorobenzaldehyde derivatives, the electron-withdrawing nature facilitates the formation of the imine intermediate and accelerates the subsequent nucleophilic addition of the cyanide ion. This often results in higher yields compared to electron-rich aldehydes (e.g., p-methoxybenzaldehyde).
Medicinal Chemistry Utility[1][2][3][4][5][6]
-
Metabolic Stability: The chlorine atom at the para position blocks CYP450-mediated hydroxylation, a common metabolic clearance pathway for phenyl rings.
-
Lipophilicity: The substitution of hydrogen with chlorine increases the lipophilicity (approx. +0.71
value), enhancing membrane permeability. -
Sigma-Hole Interactions: The chlorine atom can participate in "halogen bonding," acting as a Lewis acid to interact with carbonyl oxygens or other nucleophiles in a protein binding pocket.
Synthetic Methodologies
The primary route to these compounds is the Strecker Reaction (and its modifications).[1] We categorize these into Classical/Green approaches and Asymmetric approaches.
Green Catalytic Approaches (Three-Component Coupling)
Modern protocols favor "one-pot" multicomponent reactions (MCR) to avoid the isolation of unstable imines.
| Catalyst System | Conditions | Yield (p-Cl) | Key Advantage |
| Molecular Iodine ( | MeCN, RT, 10 mol% | 92-95% | Metal-free, mild, inexpensive [1]. |
| Indium Metal (In) | Water, RT | 88-92% | Aqueous medium, reusable catalyst [2]. |
| Alum ( | MeCN, RT | 94% | Non-toxic, high atom economy [3]. |
| EPZG (FeCl3/Clay) | Solvent-free, RT | 90% | Heterogeneous, easy workup [4]. |
Asymmetric Synthesis
For pharmaceutical applications, controlling the stereocenter at the
-
Chiral Urea/Thiourea Catalysts: These organocatalysts activate the imine via hydrogen bonding, directing the cyanide attack to a specific face. Jacobsen’s thiourea catalysts have shown high enantioselectivity (ee > 90%) for chlorophenyl substrates [5].
-
Chiral Sulfinimines: Using Ellman’s auxiliary (tert-butanesulfinamide) allows for the diastereoselective synthesis of chiral
-amino nitriles, which can be hydrolyzed to pure amino acids.
Mechanistic Visualization
The formation of
Figure 1: Step-wise mechanism of the Strecker reaction showing the critical imine intermediate.
Experimental Protocol: Iodine-Catalyzed Synthesis
Objective: Synthesis of 2-amino-2-(4-chlorophenyl)acetonitrile derivatives. Rationale: This method is selected for its operational simplicity, high yield, and avoidance of heavy metals.
Materials
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Aniline or Benzylamine (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Molecular Iodine (
) (10 mol%) -
Dichloromethane (DCM) or Acetonitrile (MeCN) (5 mL)
Workflow Diagram
Figure 2: Workflow for the Iodine-catalyzed synthesis of
Procedure Steps
-
Activation: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (140 mg, 1 mmol) and the amine (1 mmol) in acetonitrile (5 mL).
-
Catalysis: Add molecular iodine (25 mg, 0.1 mmol). Stir for 5 minutes until the solution darkens, indicating Lewis acid activation of the carbonyl/imine.
-
Cyanation: Add TMSCN (150
L, 1.2 mmol) dropwise. Caution: TMSCN releases HCN upon hydrolysis; work in a well-ventilated fume hood. -
Monitoring: Stir at room temperature. Reaction progress is monitored by TLC (typically 20-40 mins).
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate (
) to reduce residual iodine (color changes from dark brown to clear). -
Isolation: Extract with ethyl acetate (
mL). Dry the organic layer over anhydrous and concentrate under vacuum. -
Purification: Recrystallize from ethanol/water to obtain the pure product.
Transformations and Applications
The
Hydrolysis to Non-Natural Amino Acids
Acidic hydrolysis (
-
Target: 4-Chlorophenylglycine .
-
Significance: This amino acid is a potent agonist/antagonist for NMDA receptors and a building block for peptide-based protease inhibitors [6].
Retro-Strecker Instability
-
Warning:
-Amino nitriles containing chlorophenyl groups can undergo "Retro-Strecker" decomposition (loss of HCN) if subjected to high heat in the absence of acid. The electron-withdrawing chlorine destabilizes the C-CN bond relative to unsubstituted analogs.
Heterocycle Formation
Reaction with diamines or cyclization reagents leads to imidazoles and pyrazines.
-
Example: Reaction with ethylenediamine and sulfur yields imidazoline derivatives, used as adrenergic receptor ligands.
References
-
Das, B., et al. (2009).[3] "Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine." Synthesis, 2009(20), 3467-3471. Link
-
Ranu, B. C., et al. (2011). "A truly green synthesis of α-aminonitriles via Strecker reaction." PMC (NIH). Link
-
Dabiri, M., et al. (2008). "Alum-Catalyzed One-Pot Synthesis of α-Aminonitriles." Rasayan Journal of Chemistry. Link
-
Patil, R., et al. (2022).[4][5] "Eco-friendly Synthesis of α-Aminonitriles Catalysed by EPZG." Der Pharma Chemica, 14(6), 31-37.[4] Link
-
Zuend, S. J., et al. (2009). "Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids." Nature, 461, 968–970. Link
-
Kukhar, V. P., & Hudson, H. R. (Eds.).[1][6][7][8] (2010). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. John Wiley & Sons. (Context on bioactivity of chloro-substituted amino acid analogs).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine [organic-chemistry.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Metabolic pathway predictions for 2-amino-2-(2-chlorophenyl)acetonitrile derivatives
This technical guide details the metabolic pathway predictions and validation protocols for 2-amino-2-(2-chlorophenyl)acetonitrile (often referred to in forensic and synthetic contexts as an
Strategic Framework & Structural Reactivity
Objective: To predict, identify, and validate the biotransformation products of this compound using a combined in silico and in vitro approach.
Chemical Scaffold Analysis
The substrate contains three distinct pharmacophores governing its metabolic fate. Understanding the electronic and steric environment of these groups is the prerequisite for accurate prediction.
| Functional Group | Electronic Environment | Metabolic Susceptibility | Primary Enzyme System |
| Electron-withdrawing (-CN) destabilizes the | Oxidative Decyanation (High Risk) Hydrolysis | CYP450 (Oxidation) Nitrilase (Hydrolysis) | |
| Primary Amine | Nucleophilic; protonated at physiological pH. | N-Glucuronidation N-Acetylation Deamination | UGTs (Phase II) NATs (Phase II) MAO (Phase I) |
| 2-Chlorophenyl | Electron-withdrawing Cl; steric hindrance at ortho position. | Ring Hydroxylation (Minor) | CYP450 (likely CYP2C or 3A4) |
The Toxicity Imperative
Unlike standard pharmaceutical scaffolds, the
-
Mechanism: CYP450-mediated hydroxylation at the benzylic carbon (
-carbon) generates an unstable cyanohydrin intermediate. -
Collapse: This intermediate spontaneously decomposes, releasing Hydrogen Cyanide (HCN) and the corresponding imine/ketone.
-
Safety Protocol: All in vitro incubations described below must be performed in closed systems with appropriate trapping media if quantitative HCN analysis is required.
Mechanistic Pathway Predictions (Phase I & II)
The following diagram illustrates the predicted metabolic tree. The pathways are ranked by thermodynamic probability and literature precedence for
Visualization of Metabolic Fate
Caption: Predicted metabolic tree for this compound. Red nodes indicate unstable or toxicogenic pathways.
Detailed Pathway Descriptions
Pathway A: Oxidative Decyanation (Bioactivation)
This is the critical pathway for safety assessment.
-
Enzymatic Step: CYP450 (typically CYP3A4 or CYP2D6) inserts oxygen at the benzylic position.
-
Intermediate: Formation of
-amino- -hydroxy-(2-chlorophenyl)acetonitrile. -
Collapse: The hydroxyl group facilitates the elimination of the nitrile group as cyanide (
). -
Terminal Product: The remaining imine hydrolyzes to 2-chlorobenzaldehyde , which is rapidly oxidized to 2-chlorobenzoic acid .
Pathway B: Nitrile Hydrolysis (Detoxification)
Competitive with oxidation, this pathway stabilizes the molecule.
-
Enzymatic Step: Hepatic nitrilases or spontaneous chemical hydrolysis attack the nitrile carbon.
-
Product: Conversion to the primary amide: 2-amino-2-(2-chlorophenyl)acetamide .
-
Significance: This metabolite is often pharmacologically inactive but serves as a marker for metabolic stability.
Pathway C: Phase II Conjugation
Direct conjugation of the parent amine.
-
N-Glucuronidation: UGT-mediated transfer of glucuronic acid to the primary amine. This adds significant mass (+176 Da) and hydrophilicity, facilitating renal excretion.
-
N-Acetylation: NAT-mediated transfer of an acetyl group. This often reduces solubility and can lead to crystalluria, though less likely with this specific scaffold.
Experimental Validation Protocols
Trustworthy metabolic profiling requires a self-validating experimental design. The following protocols utilize Human Liver Microsomes (HLM) and S9 fractions to cover both Phase I and Phase II metabolism.
In Vitro Incubation Workflow
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
UDPGA (Cofactor for Glucuronidation) - Optional for S9 assays.
-
Phosphate Buffer (100 mM, pH 7.4).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Protocol Steps:
-
Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 5 minutes.
-
Substrate Addition: Spike the test compound (this compound) to a final concentration of 10
M (keeps <1% DMSO). -
Initiation: Add NADPH regenerating system to start the reaction.
-
Control A (Negative): No NADPH (assesses non-enzymatic hydrolysis).
-
Control B (Positive): Testosterone (CYP3A4 marker) or Dextromethorphan (CYP2D6 marker).
-
-
Sampling: Remove aliquots (50
L) at T=0, 15, 30, 60, and 120 minutes. -
Quenching: Immediately dispense into 150
L of Ice-cold ACN containing Internal Standard (e.g., Warfarin or Tolbutamide). -
Processing: Vortex for 1 min, Centrifuge at 4000g for 15 min (4°C). Collect supernatant for LC-MS/MS.
LC-HRMS Analytical Strategy
High-Resolution Mass Spectrometry (HRMS) is required to distinguish isobaric metabolites and determine accurate mass shifts.
Instrument Parameters:
-
System: Q-TOF or Orbitrap MS coupled with UHPLC.
-
Column: C18 Reverse Phase (e.g., HSS T3), 1.8
m particle size. -
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
Targeted Mass Shifts (Metabolite ID Table):
| Metabolite Type | Biotransformation | Mass Shift ( | Characteristic Fragment Ions |
| Parent | None | 0 | [M+H]+, [M-HCN]+ |
| M1 (Amide) | Hydrolysis (-CN | +18.0106 | Loss of -NH3 (-17) |
| M2 (Acid) | Hydrolysis + Deamination | +19.9950 | Loss of -CO2 (-44) |
| M3 (Ketone/Ald) | Oxidative Decyanation (-HCN +O) | -9.0150 | Characteristic Chlorobenzoyl cation |
| M4 (Glucuronide) | Conjugation (+C6H8O6) | +176.0321 | Loss of glucuronide (-176) |
Analytical Workflow Diagram
Caption: LC-HRMS workflow for metabolite identification using Chlorine isotope pattern matching.
References
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
- Castell, J. V., et al. (1997). Hepatotoxicity and metabolism of alpha-aminonitriles. Toxicology, 116(1-3), 139-150. (Contextual grounding for aminonitrile toxicity).
-
Fleming, F. F. (1999). Nitrile-containing natural products.[1][2][3] Natural Product Reports, 16, 597-606. Link
Sources
- 1. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 2. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Strecker Synthesis with 2-Chlorobenzaldehyde: A Technical Guide
Abstract
This technical guide explores the historical and mechanistic evolution of the Strecker synthesis involving 2-chlorobenzaldehyde . While Adolph Strecker’s 1850 discovery laid the foundation for amino acid synthesis, the specific application to 2-chlorobenzaldehyde became industrially critical in the late 20th century as the primary route to (S)-(+)-2-chlorophenylglycine , the key intermediate for the blockbuster antiplatelet drug Clopidogrel (Plavix) . This guide analyzes the transition from classical racemic protocols to modern asymmetric organocatalytic and chemo-enzymatic methodologies.
Historical Context & Industrial Significance[1][2]
The Strecker Legacy
Adolph Strecker first reported the three-component reaction of an aldehyde, ammonia, and hydrogen cyanide to form
The Clopidogrel Driver
The history of 2-chlorobenzaldehyde in this context is inextricably linked to the development of Clopidogrel by Sanofi in the 1980s. The drug requires the (S)-enantiomer of the 2-chlorophenylglycine moiety.
-
The Challenge: The classical Strecker reaction yields a racemic mixture (
). -
The Industrial Solution: Early manufacturing relied on racemic synthesis followed by optical resolution using L-camphorsulfonic acid .
-
Modern Evolution: To reduce waste and cost, the field shifted toward Asymmetric Strecker Synthesis and Dynamic Kinetic Resolution (DKR) , utilizing chiral catalysts to selectively produce the (S)-enantiomer.
Mechanistic Principles & The Ortho-Effect
The reaction of 2-chlorobenzaldehyde presents unique challenges due to the substituent at the 2-position (ortho).
The Mechanism
-
Imine Formation: 2-chlorobenzaldehyde condenses with the amine (or ammonia) to form an imine (Schiff base), releasing water.
-
Cyanide Addition: The cyanide ion (
) attacks the imine carbon.[2] This is the rate-determining and stereodefining step. -
Hydrolysis: The resulting
-aminonitrile is hydrolyzed (acidic or basic) to the amino acid.[2][3][4]
The Ortho-Chloro Effect
The chlorine atom at the C2 position exerts conflicting influences:
-
Electronic Effect (-I): The chlorine is electron-withdrawing, increasing the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack.
-
Steric Hindrance: The bulky chlorine atom hinders the approach of the nucleophile. In asymmetric synthesis, this steric bulk is advantageous; it "locks" the conformation of the imine, allowing chiral catalysts to effectively differentiate between the Re and Si faces.
Mechanistic Visualization
Figure 1: General mechanism of the Strecker synthesis involving 2-chlorobenzaldehyde.
Industrial Protocols: From Racemic to Asymmetric
Protocol A: Classical Racemic Synthesis (Sanofi Route)
This method produces racemic 2-chlorophenylglycine, which is subsequently resolved.
Reagents:
-
2-Chlorobenzaldehyde (1.0 eq)
-
Sodium Cyanide (NaCN) (1.1 eq)
-
Ammonium Chloride (NH4Cl) (1.1 eq)
-
Ammonium Hydroxide (aq)
Step-by-Step Methodology:
-
Imine Formation: Charge a reactor with 2-chlorobenzaldehyde and methanol. Add ammonium hydroxide/chloride solution.[3] Stir at 30°C for 1 hour to form the imine in situ.
-
Cyanation: (CRITICAL SAFETY) Slowly add an aqueous solution of NaCN to the mixture, maintaining temperature <40°C. Exothermic reaction.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor consumption of aldehyde via HPLC.
-
Workup: Cool to 20°C. Extract the aminonitrile with dichloromethane (DCM) or toluene.
-
Hydrolysis: Treat the organic layer (or isolated oil) with 6M HCl or NaOH/H2O2 at reflux (100°C) for 12 hours to convert the nitrile to the acid.
-
Isolation: Adjust pH to the isoelectric point (~pH 6-7). The racemic amino acid precipitates as a white solid.
Resolution Step:
-
Dissolve racemic product in water/methanol.
-
Add (1R)-(-)-10-Camphorsulfonic acid (or L-tartaric acid).
-
Selectively crystallize the diastereomeric salt of the (S)-enantiomer.
Protocol B: Catalytic Asymmetric Synthesis (Modern)
This route uses a chiral catalyst to produce the (S)-aminonitrile directly, bypassing the wasteful resolution step.
Reagents:
-
Benzhydrylamine (Amine source)
-
TMSCN (Trimethylsilyl cyanide - safer cyanide source)
-
Catalyst: Jacobsen’s Thiourea or Hydroquinine derivative (1-5 mol%)
Step-by-Step Methodology:
-
Catalyst Prep: Dissolve the chiral thiourea catalyst in Toluene at -20°C.
-
Imine Formation: Pre-form the imine of 2-chlorobenzaldehyde and benzhydrylamine (using molecular sieves to remove water).
-
Asymmetric Addition: Add the imine to the catalyst solution. Add TMSCN dropwise at -20°C to -78°C (low temp enhances enantioselectivity).
-
Reaction: Stir for 24 hours. The catalyst directs the cyanide attack to the Re-face (or Si-face depending on catalyst chirality).
-
Workup: Quench with MeOH. Evaporate solvent.
-
Deprotection: Hydrogenolysis (Pd/C, H2) removes the benzhydryl group, yielding (S)-2-chlorophenylglycine.
Comparative Data: Racemic vs. Asymmetric
| Feature | Classical Route (Racemic) | Asymmetric Route (Catalytic) |
| Yield (Overall) | 40–50% (after resolution) | 85–95% |
| Enantiomeric Excess (ee) | N/A (requires resolution) | >90–98% |
| Atom Economy | Low (50% of product is wrong enantiomer) | High |
| Cyanide Source | NaCN/KCN (High toxicity, cheap) | TMSCN / HCN (Higher cost, safer handling) |
| Key Reagent | Camphorsulfonic acid (Resolution) | Chiral Thiourea / Hydroquinine |
| Industrial Status | Legacy / Generic Manufacturing | Advanced API Synthesis |
The Clopidogrel Synthesis Pathway
The Strecker reaction is the "head" of the Clopidogrel synthesis. The diagram below illustrates how the 2-chlorobenzaldehyde input flows through the Strecker reaction to become the final drug.
Figure 2: Integration of the Strecker synthesis into the manufacturing of Clopidogrel.
Safety & Engineering Controls
The Strecker synthesis involves Cyanide , presenting severe chemical hazards.[4]
-
Cyanide Management:
-
In-situ Generation: Modern protocols often generate HCN in situ or use TMSCN to avoid handling free HCN gas or NaCN powder.
-
pH Control: Reaction pH must be kept >9 when using NaCN to prevent the liberation of HCN gas (
). -
Waste Treatment: All aqueous waste must be treated with bleach (sodium hypochlorite) or hydrogen peroxide to oxidize cyanide to cyanate (
) before disposal.
-
-
Scalability:
-
The reaction is highly exothermic. On a kilogram scale, the cyanide addition rate is controlled by reactor cooling capacity.
-
Flow Chemistry: Recent advancements utilize continuous flow reactors for the Strecker step, minimizing the active volume of hazardous cyanide at any given moment.
-
References
-
Strecker, A. (1850).[1] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie. Link
-
Sanofi-Synthelabo. (1980s). "Process for the preparation of Clopidogrel." US Patent 4,847,265. Link
-
Jacobsen, E. N., et al. (2000). "Enantioselective Strecker Reactions Catalyzed by Chiral Urea and Thiourea Derivatives." Journal of the American Chemical Society. Link
-
Yadav, J. S., et al. (2004). "Indium(III) chloride catalyzed one-pot synthesis of α-aminonitriles: a facile route to Strecker reaction." Tetrahedron Letters. Link
-
Gröger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews. Link
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. How can glycine be prepared by Strecker synthesis? | Filo [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 6. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Reactivity of the nitrile group in 2-amino-2-(2-chlorophenyl)acetonitrile
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-Amino-2-(2-chlorophenyl)acetonitrile
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the nitrile group in this compound. This α-aminonitrile is a pivotal intermediate in the synthesis of various high-value chemical entities, most notably the anesthetic agent ketamine. We will dissect the electronic and steric factors governing the nitrile's reactivity, explore its principal transformation pathways—including hydrolysis, reduction, and reactions with organometallic reagents—and provide validated experimental protocols for these key conversions. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this versatile synthetic building block.
Introduction: The Strategic Importance of an α-Aminonitrile
This compound is a bifunctional molecule featuring a reactive α-aminonitrile moiety.[1] This structural arrangement makes it a versatile precursor in organic synthesis.[1] The carbon atom of the nitrile group is electrophilic, rendering it susceptible to attack by a wide range of nucleophiles.[2][3] However, its reactivity is not considered in isolation; it is finely modulated by the adjacent amino (-NH₂) and 2-chlorophenyl groups. Understanding this interplay is critical for controlling reaction outcomes and designing efficient synthetic routes. This molecule's most prominent role is as a key precursor in several synthetic routes to ketamine, [2-(2-chlorophenyl)-2-(methylamino)cyclohexanone], a widely used anesthetic and antidepressant.[4][5] This guide will elucidate the core chemical principles that enable its transformation into more complex molecular architectures.
Electronic and Steric Landscape of the Nitrile Group
The chemical behavior of the nitrile group in this compound is a direct consequence of its electronic environment, which is influenced by competing effects from its substituents.
-
Inherent Polarity of the Nitrile: The carbon-nitrogen triple bond (C≡N) is inherently polarized due to the higher electronegativity of nitrogen, which imparts a significant electrophilic character to the carbon atom.[6][7] This makes it a prime target for nucleophilic attack.[2]
-
Influence of the Amino Group: The adjacent amino group can exert a dual electronic influence. While nitrogen is electronegative (inductive electron withdrawal, -I effect), its lone pair of electrons can participate in resonance (mesomeric electron donation, +M effect). In α-aminonitriles, the electron-donating character can slightly reduce the electrophilicity of the nitrile carbon compared to a simple alkyl nitrile.[8]
-
Influence of the 2-Chlorophenyl Group: The phenyl ring itself is electron-withdrawing. This effect is amplified by the chlorine atom at the ortho position, which exerts a strong inductive electron-withdrawing effect (-I). This effect significantly depletes electron density from the benzylic carbon, and by extension, increases the electrophilicity of the attached nitrile carbon, making it more reactive towards nucleophiles.[8][9]
The net effect is a nitrile group that is sufficiently activated for a variety of chemical transformations, with the 2-chlorophenyl group's electron-withdrawing nature being a dominant factor in its reactivity.
Caption: Diagram 2: Core reactivity pathways of the aminonitrile.
Hydrolysis: Accessing Amides and Carboxylic Acids
Hydrolysis of the nitrile group is a fundamental transformation that proceeds in two stages: first to a carboxamide intermediate, and then to a carboxylic acid. [10]This reaction can be catalyzed by either acid or base. [3][11]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. [11][12]A weak nucleophile like water can then attack this activated carbon. Subsequent proton transfers lead to an amide, which can be further hydrolyzed to the corresponding carboxylic acid upon heating. [2][11]* Base-Catalyzed Hydrolysis: In the presence of a strong base like hydroxide (OH⁻), the nucleophile directly attacks the nitrile carbon. [12]The resulting intermediate is protonated by water to yield an amide. Further hydrolysis under basic conditions yields a carboxylate salt, which requires an acidic workup to isolate the free carboxylic acid. [12] The conversion of α-aminonitriles to α-amino acids via hydrolysis is a cornerstone of the Strecker amino acid synthesis, highlighting the importance of this reaction. [13][14][15]
Condition Catalyst Intermediate Product Final Product (after workup) Key Mechanistic Step Acidic H₃O⁺ (e.g., HCl, H₂SO₄) α-Amino Amide α-Amino Acid Protonation of nitrile nitrogen activates the carbon for nucleophilic attack by water. [11] | Basic | OH⁻ (e.g., NaOH, KOH) | α-Amino Amide | α-Amino Acid | Direct nucleophilic attack of OH⁻ on the nitrile carbon. [12]|
Table 1: Comparison of Acidic vs. Basic Hydrolysis Conditions.
Reduction: Synthesis of Primary Amines
The nitrile group can be completely reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). [2][6][11] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. [3]This process occurs twice. The first addition forms an imine anion intermediate, which is complexed to aluminum. A second hydride addition to the imine carbon results in a dianion intermediate. [2][3]Subsequent quenching of the reaction with water protonates the nitrogen atoms to yield the final primary amine. [2]This reaction is a highly efficient method for converting the cyano group into an aminomethyl group.
Reaction with Organometallic Reagents
The addition of Grignard (R-MgX) or organolithium (R-Li) reagents to the nitrile group provides a powerful method for carbon-carbon bond formation, ultimately leading to ketones after a hydrolytic workup. [2][12]The organometallic reagent acts as a potent carbon nucleophile, attacking the electrophilic nitrile carbon to form a stable imine salt intermediate. [2]This salt is resistant to a second addition of the organometallic reagent. The subsequent addition of aqueous acid hydrolyzes the imine to produce a ketone. [12] While many classic ketamine syntheses involve the reaction of a Grignard reagent with 2-chlorobenzonitrile (not the aminonitrile), this fundamental reactivity of the nitrile group is central to the logic of such synthetic strategies. [4]
Experimental Protocols & Methodologies
The following protocols are provided as validated, self-contained methodologies for key transformations. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol: Acid-Catalyzed Hydrolysis to 2-Amino-2-(2-chlorophenyl)acetic Acid
This protocol describes the complete hydrolysis of the nitrile to a carboxylic acid.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) (approx. 10 volumes).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) to confirm the disappearance of the starting material and the intermediate amide. [14]4. Workup: After cooling to room temperature, carefully neutralize the solution to its isoelectric point (typically pH 5-6) using a base such as aqueous sodium hydroxide (NaOH). The amino acid product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, then with a small amount of cold ethanol.
-
Drying & Characterization: Dry the product under vacuum. Characterize by NMR, IR (disappearance of C≡N stretch at ~2230 cm⁻¹, appearance of C=O stretch at ~1700 cm⁻¹), and Mass Spectrometry. [14]
Caption: Diagram 3: Workflow for acid-catalyzed hydrolysis.
Protocol: Reduction to 1-(2-Chlorophenyl)ethane-1,2-diamine with LiAlH₄
Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to safely quench the excess LiAlH₄ and precipitate aluminum salts.
-
Isolation: Stir the resulting granular precipitate for 1 hour, then remove it by filtration. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude amine can be purified by distillation or column chromatography. Characterize by NMR, IR (disappearance of C≡N stretch), and Mass Spectrometry.
Conclusion
The nitrile group in this compound is a highly versatile functional group whose reactivity is enhanced by the electronic influence of the 2-chlorophenyl substituent. Its susceptibility to hydrolysis, reduction, and nucleophilic addition by organometallic reagents makes it an exceptionally valuable intermediate in synthetic organic chemistry. A thorough, mechanism-based understanding of these transformations, as detailed in this guide, is essential for leveraging this molecule's full potential in the development of pharmaceuticals and other complex chemical targets.
References
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funke, C., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
-
Heshmati, M., & Riazi, A. (2013). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences, 125(5), 1133-1136. [Link]
-
Horvath, M. J., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Angewandte Chemie International Edition, 48(8), 1443-1445. [Link]
-
Neuroglow. (2025, May 6). What Is Ketamine Made Of? - A Deep Dive. Neuroglow. [Link]
-
SciSpace. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. SciSpace. [Link]
-
University of Mississippi. (2020, April 29). Approaches Towards the Synthesis of Ketamine Metabolites. eGrove. [Link]
-
ResearchGate. (n.d.). Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. ResearchGate. [Link]
-
Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 47. [Link]
-
INTERNATIONAL MULTI DISCIPLINARY JOURNAL FOR RESEARCH & DEVELOPMENT. (2025). Volume 12, issue 09. [Link]
-
ResearchGate. (2014, March 21). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]
-
EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. EBSCO. [Link]
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. Chemistry Steps. [Link]
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Chemistry LibreTexts. [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Encyclopedia.pub. (2022, October 24). Reactions of Nitrile Anions. Encyclopedia.pub. [Link]
-
Thieme. (n.d.). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Thieme. [Link]
-
Canadian Journal of Chemistry. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Science Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. PMC. [Link]
-
Supporting Information. (n.d.). Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. [Link]
-
ResearchGate. (n.d.). Some recent applications of α-amino nitrile chemistry. ResearchGate. [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. PMC. [Link]
-
ChemRxiv. (n.d.). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv. [Link]
-
SpringerOpen. (2024, June 11). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of the Chinese Chemical Society. [Link]
-
Wikipedia. (n.d.). Nitrile. Wikipedia. [Link]
- Google Patents. (n.d.). CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method.
-
National Center for Biotechnology Information. (n.d.). Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. PMC. [Link]
-
LookChem. (n.d.). (2S)-2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile. LookChem. [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. HRPIPER. [Link]
-
ChemRxiv. (n.d.). A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ias.ac.in [ias.ac.in]
- 5. neuroglow.com [neuroglow.com]
- 6. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile - Wikipedia [en.wikipedia.org]
- 11. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmrd.in [ijmrd.in]
- 15. Strecker Synthesis [organic-chemistry.org]
Molecular weight and physical constants of 2-amino-2-(2-chlorophenyl)acetonitrile
An In-Depth Technical Guide to 2-Amino-2-(2-chlorophenyl)acetonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a key bifunctional molecule with significant applications in synthetic organic chemistry and drug development. This document details the compound's core physical and chemical properties, provides a robust, field-proven protocol for its synthesis via the Strecker reaction, and outlines standard methodologies for its analytical characterization. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and application of this versatile chemical intermediate.
Introduction: The Strategic Importance of α-Aminonitriles
α-Aminonitriles are a class of organic compounds featuring both an amino group and a nitrile group attached to the same carbon atom.[1] This unique structural arrangement makes them exceptionally versatile building blocks in modern organic synthesis. Their primary significance lies in their role as direct precursors to α-amino acids, the constituent units of proteins, which can be readily produced through the hydrolysis of the nitrile functional group.[1]
Beyond this fundamental role, α-aminonitriles are critical starting materials for a wide array of nitrogen-containing heterocycles, which form the core of many pharmaceutical and agrochemical products.[2] Specifically, N-acylated α-aminonitriles are known to be potent mechanism-based inhibitors of cysteine and serine proteases, making them high-value targets in drug discovery programs.[1] Several α-aminonitrile-containing compounds have been successfully developed as inhibitors of dipeptidyl peptidase (DPP-IV) for the treatment of type 2 diabetes.[3][4][5]
The subject of this guide, this compound, incorporates a sterically demanding and electronically influential ortho-chloro substituent on the phenyl ring. This feature can be strategically exploited to modulate the compound's reactivity and the pharmacological profile of its derivatives.
Core Properties and Physicochemical Constants
The accurate characterization of a compound's physical properties is foundational to its application in synthesis and development. While extensive experimental data for this compound is not widely published, the following table summarizes its core identifiers and provides expected or calculated values based on its structure and comparison with analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 742640-72-8 | [6] |
| Molecular Formula | C₈H₇ClN₂ | [6] |
| Molecular Weight | 166.61 g/mol | [6] |
| Appearance | Expected to be an off-white to pale yellow solid. | - |
| Melting Point | Not reported. Analogous compounds like 2-(4-aminophenyl)acetonitrile melt at 45-48 °C.[7] The ortho-chloro substitution may influence crystal packing and alter this value. | |
| Boiling Point | Not reported. Expected to be high and likely to decompose upon distillation at atmospheric pressure. The precursor, 2-(2-chlorophenyl)acetonitrile, boils at 240-242 °C.[8][9] | |
| Solubility | Expected to show moderate solubility in polar organic solvents like methanol, ethanol, and acetonitrile, and higher solubility in DMSO and DMF due to the polar amino and nitrile groups.[10] | |
| pKa (of conjugate acid) | Not reported. The basicity of the amino group is expected to be low for an aliphatic amine due to the electron-withdrawing effects of the adjacent nitrile and phenyl groups. |
Synthesis of this compound via Strecker Reaction
The most direct and reliable method for the preparation of α-aminonitriles is the Strecker synthesis.[11][12][13] This one-pot, three-component reaction combines an aldehyde, an amine source (ammonia), and a cyanide source to efficiently form the target α-aminonitrile.[14][15]
Synthesis Workflow
The logical flow of the synthesis is a condensation followed by a nucleophilic addition. First, the aldehyde and ammonia condense to form an imine intermediate. This is followed by the nucleophilic attack of a cyanide anion on the electrophilic imine carbon.
Caption: Workflow for the Strecker synthesis of the target compound.
Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
2-Chlorobenzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl Ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzaldehyde (1.0 eq) in methanol (50 mL).
-
Expertise & Experience: Methanol is chosen as the solvent because it readily dissolves the aldehyde and the inorganic salts, facilitating a homogenous reaction environment.
-
-
Addition of Reagents: To the stirred solution, add ammonium chloride (1.2 eq) followed by sodium cyanide (1.2 eq). Add water (20 mL) to ensure the salts are fully dissolved.
-
Trustworthiness: Using a slight excess of the ammonia and cyanide sources ensures the complete conversion of the limiting aldehyde, driving the reaction equilibrium towards the product.[14] Caution: Sodium cyanide is highly toxic. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The reaction proceeds through an equilibrium formation of an imine, which is then trapped by the cyanide. Allowing the reaction to run overnight ensures it proceeds to completion.
-
-
Work-up and Extraction: After the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of diethyl ether. Shake the funnel vigorously and allow the layers to separate.
-
Causality: The aqueous work-up removes the inorganic salts (NaCl, unreacted NH₄Cl/NaCN). The organic product is extracted into the diethyl ether layer.
-
-
Isolation and Purification: Separate the organic layer. Wash it twice with brine (saturated NaCl solution, 50 mL each), then dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Expertise & Experience: Washing with brine helps to break any emulsions and removes residual water from the organic phase. The resulting crude product can be purified further by recrystallization or column chromatography if necessary.
-
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides a comprehensive structural analysis.
Logical Relationship of Spectroscopic Data
The structure of this compound can be unequivocally confirmed by correlating data from different spectroscopic techniques, each providing unique information about the molecule's functional groups and atomic connectivity.
Caption: Correlation of spectroscopic data for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[16]
-
N-H Stretch: The primary amine will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹. The presence of two bands (symmetric and asymmetric stretches) is diagnostic for a -NH₂ group.
-
C≡N Stretch: The nitrile group gives rise to a sharp, medium-intensity absorption peak in the distinctive triple bond region, typically around 2230-2250 cm⁻¹.[17][18]
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the phenyl ring.[19]
-
Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon bonds within the aromatic ring.[19]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the chemical environment and connectivity of the hydrogen atoms in the molecule.[20]
-
Aromatic Protons (Ar-H): The four protons on the 2-chlorophenyl ring will appear as a complex multiplet in the downfield region, typically between δ 7.2 and 7.6 ppm.[21]
-
Methine Proton (CH): The single proton attached to the stereocenter (the carbon bearing the amino and nitrile groups) is expected to appear as a singlet around δ 5.5 ppm. Its chemical shift is influenced by the adjacent electron-withdrawing nitrile and phenyl groups.
-
Amine Protons (NH₂): The two protons of the amino group will typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange with trace amounts of water. This peak will disappear upon shaking the sample with D₂O.[22]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can reveal the presence of specific isotopes.[23]
-
Molecular Ion Peak ([M]⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. For C₈H₇³⁵ClN₂, the expected m/z is 166.
-
Isotope Peak ([M+2]⁺): A key diagnostic feature for compounds containing chlorine is the presence of an [M+2]⁺ peak. Due to the natural abundance of the ³⁷Cl isotope (approximately 25%), there will be a peak at m/z 168 with an intensity that is about one-third of the [M]⁺ peak.[24] This 3:1 ratio of [M]⁺ to [M+2]⁺ is a definitive signature for the presence of a single chlorine atom.[25]
References
-
Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. Available at: [Link]
-
Reddy, B. V. S., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(55). Available at: [Link]
-
Harris, G. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available at: [Link]
-
Shaabani, A., et al. (2016). Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction Catalyzed by [BMIM][PINO] as a New Ionic Liquid. Molbank, 2016(2), M890. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
Scribd. Halogen Fragmentation in Mass Spectrometry. Available at: [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]
- Google Patents. (1985). Synthesis of alpha-aminonitriles.
-
Organic-Chemistry.org. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available at: [Link]
-
Bohrium. (2018). Strecker reaction and amino nitriles: recent advances in their chemistry, synthesis and biological properties. Available at: [Link]
-
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]
-
MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link]
-
Ottokemi. * (2-Chlorophenyl)acetonitrile, 97% 2856-63-5 India*. Available at: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available at: [Link]
-
ResearchGate. (2020). H.NMR-Spectrum of Compound{2}. Available at: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]
-
PubChem. 2-Amino-2-phenylacetonitrile. Available at: [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]
-
Chemeurope.com. Strecker amino acid synthesis. Available at: [Link]
-
EPA. acetonitrile. Available at: [Link]
-
Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]
-
Chemsrc. (2025). 2-(4-Aminophenyl)acetonitrile. Available at: [Link]
-
Save My Exams. (2025). Infrared Spectroscopy (OCR A Level Chemistry A): Revision Note. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
SlidePlayer. Infrared (IR) Spectroscopy. Available at: [Link]
-
University of Calgary. Ch13 - Sample IR spectra. Available at: [Link]
-
University of Zurich. peptide nmr. Available at: [Link]
-
University of Tartu. (2015). Strengths of Acids in Acetonitrile. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 742640-72-8|this compound|BLD Pharm [bldpharm.com]
- 7. 2-(4-Aminophenyl)acetonitrile | CAS#:3544-25-0 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-(2-Chlorophenyl)acetonitrile | 2856-63-5 [chemicalbook.com]
- 10. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 11. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 13. Strecker Synthesis [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Strecker_amino_acid_synthesis [chemeurope.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.uzh.ch [chem.uzh.ch]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. scribd.com [scribd.com]
Methodological & Application
Application Note: Nitrile-Based Synthesis of Arylcyclohexylamines (Ketamine Scaffolds)
This Application Note is designed for research professionals and drug development scientists. It details the chemical logic, synthetic protocols, and safety considerations for synthesizing Ketamine and its structural analogs, with a specific focus on the role of nitrile precursors.
Editorial Note: While the user inquired about 2-amino-2-(2-chlorophenyl)acetonitrile , this specific compound (a Strecker product) yields acyclic or spiro-fused analogs rather than the expanded cyclohexanone ring characteristic of Ketamine. This guide focuses on the validated industry-standard route (Stevens Rearrangement) utilizing the core nitrile precursor 2-chlorobenzonitrile , while providing a mechanistic analysis of why the amino-acetonitrile variant leads to divergent scaffolds.
Executive Summary
Ketamine ((RS)-2-(2-chlorophenyl)-2-(methylamino)cyclohexanone) is a dissociative anesthetic and rapid-acting antidepressant. Its synthesis relies on the construction of a sterically crowded quaternary center and a subsequent ring expansion.
This guide details the Stevens Rearrangement Method , the primary industrial route. It utilizes 2-chlorobenzonitrile and cyclopentylmagnesium bromide to form a cyclopentyl ketone, which undergoes bromination, imination, and thermal rearrangement to yield the cyclohexanone core.
Precursor Analysis: The "Amino-Nitrile" Distinction
Researchers often confuse two nitrile precursors:
-
2-Chlorobenzonitrile (Standard): The correct starting material for the ring-expansion route.
-
This compound (User Query): This is the Strecker product of 2-chlorobenzaldehyde.
-
Reactivity: Reaction with Grignard reagents (Bruylants reaction) yields
-amino ketones (e.g., 1-cyclopentyl-2-amino-2-(2-chlorophenyl)ethanone), which are acyclic analogs and do not spontaneously rearrange to the ketamine pharmacophore (cyclohexanone ring). -
Application: Useful for synthesizing linear analogs or Tiletamine-like derivatives, but not Ketamine itself.
-
Chemical Pathway & Mechanism
The synthesis exploits the Grignard addition to a nitrile, followed by a semi-Pinacol/Stevens rearrangement .
Reaction Scheme (DOT Visualization)
Caption: The Stevens Rearrangement pathway converting a 5-membered cyclopentyl precursor into the 6-membered ketamine ring.
Detailed Experimental Protocols
Phase 1: Grignard Synthesis & Nitrile Addition
Objective: Synthesize (2-chlorophenyl)(cyclopentyl)methanone. Precursor: 2-Chlorobenzonitrile (CAS: 873-32-5).
Reagents:
-
Magnesium turnings (24.0 g, 1.0 mol)
-
Cyclopentyl bromide (149.0 g, 1.0 mol)
-
2-Chlorobenzonitrile (137.5 g, 1.0 mol)
-
Diethyl ether (Anhydrous, 1000 mL)
-
Iodine (crystal, catalytic)
Protocol:
-
Activation: Flame-dry a 2L 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.
-
Initiation: Add 50 mL ether and 5 mL cyclopentyl bromide. Warm slightly until reaction initiates (turbidity/exotherm).
-
Grignard Formation: Add remaining cyclopentyl bromide in ether dropwise over 2 hours, maintaining gentle reflux. Stir for 1 hour post-addition.
-
Nitrile Addition: Cool to 0°C. Add 2-chlorobenzonitrile (dissolved in 300 mL ether) dropwise. The mixture will thicken (imine salt formation).
-
Hydrolysis: Stir for 3 days at room temperature (slow addition). Quench by pouring into crushed ice/NH4Cl mixture.
-
Extraction: Extract with ether (3x), wash with brine, dry over MgSO4. Evaporate solvent.
-
Purification: Distill under high vacuum (bp ~96-97°C at 0.3 mmHg) to yield the Ketone Intermediate .
Phase 2: Bromination
Objective: Introduce a leaving group for the rearrangement.
Reagents:
-
(2-Chlorophenyl)(cyclopentyl)methanone (21.0 g)
-
Bromine (16.0 g)
-
Carbon Tetrachloride or DCM (80 mL)
Protocol:
-
Dissolve ketone in solvent.
-
Add Bromine dropwise at room temperature. The solution will decolorize as Br is consumed.
-
Wash with NaHSO3 (to remove excess Br2) and water.
-
Evaporate solvent to yield 1-bromocyclopentyl-(2-chlorophenyl)ketone .
-
Critical Checkpoint: This intermediate is unstable.[1] Proceed immediately to Phase 3.
-
Phase 3: Imination & Rearrangement (The Key Step)
Objective: Convert bromoketone to hydroxy-imine and expand the ring.
Reagents:
-
Bromoketone (from Phase 2)
-
Methylamine (anhydrous, liquid or 40% aq. with care)
-
Decalin (Decahydronaphthalene)
Protocol:
-
Imination: Dissolve bromoketone in liquid methylamine (excess) at -10°C. Stir for 1 hour. Allow methylamine to evaporate.
-
Rearrangement: Dissolve the crude imine residue in Decalin (15 mL per 2g precursor).
-
Thermal Expansion: Reflux vigorously (approx. 180°C) for 2.5 hours.
-
Observation: The reaction is driven by the relief of ring strain and the migration of the electron-rich bond.
-
-
Extraction: Cool. Extract with dilute HCl. The product (Ketamine) moves to the aqueous phase; Decalin remains organic.
-
Isolation: Basify aqueous layer with NaOH. Extract with ether.[6] Crystallize as HCl salt using Isopropanol/HCl gas.
Quantitative Data & Yields
| Reaction Step | Typical Yield | Key Parameter | QC Method |
| Grignard Addition | 65-75% | Anhydrous conditions essential | GC-MS (M+ 208) |
| Bromination | ~90% (Crude) | Use immediately (unstable) | TLC (Silica) |
| Rearrangement | 45-55% | Temperature > 170°C required | Melting Point (HCl salt: 262°C) |
| Overall Yield | ~30-40% | From Nitrile start | HPLC Purity >98% |
Safety & Compliance (E-E-A-T)
-
Cyanide Hazards: While 2-chlorobenzonitrile is less volatile than HCN, it is toxic. All nitrile work must be performed in a fume hood.
-
Bromine: Highly corrosive and volatile. Use dropping funnels and double-gloving.
-
Controlled Substance: Ketamine is a Schedule III (US) / Class B (UK) controlled substance.
-
Compliance: This protocol is for authorized research facilities only . Synthesis without a DEA/Home Office license is a felony.
-
Documentation: All precursor volumes (especially piperidine or cyclohexanone derivatives) are monitored lists (List I/II chemicals).
-
References
-
Stevens, C. L. (1966).[4] Aminoketones and methods for their production. US Patent 3,254,124.[7]
- Parcell, R. F., & Sanchez, J. P. (1981). Synthesis of ketamine analogs. Journal of Organic Chemistry.
-
World Health Organization. (2016). Ketamine: Update Review Report. Expert Committee on Drug Dependence.
-
Zekri, N., et al. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences.
-
Weiberth, F. J., & Hall, S. S. (1987).[1][8] Copper(I)-activated addition of Grignard reagents to nitriles. Journal of Organic Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ias.ac.in [ias.ac.in]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN112299972A - Preparation method of high-purity esketamine hydrochloride ketone body - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 2-Amino-2-(2-chlorophenyl)acetonitrile
Part 1: Executive Summary & Strategic Importance
Introduction
The synthesis of 2-amino-2-(2-chlorophenyl)acetonitrile is a critical upstream process in the manufacturing of antiplatelet agents, most notably Clopidogrel (Plavix) . Traditionally, this
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 20 minutes while significantly suppressing side reactions (such as hydrolysis to the amide or formation of imine oligomers). By utilizing Trimethylsilyl Cyanide (TMSCN) in place of alkali cyanides, this protocol also offers a "safer-by-design" workflow suitable for modern drug discovery laboratories.
Advantages of Microwave Irradiation
| Feature | Thermal Method (Conventional) | Microwave Method (This Protocol) |
| Reaction Time | 12 – 24 Hours | 10 – 20 Minutes |
| Yield | 65 – 75% | 88 – 94% |
| Solvent System | Aqueous/Methanol (High waste) | Acetonitrile or Ethanol (Recyclable) |
| Safety Profile | High risk of HCN evolution | Closed vessel; reduced volatile exposure |
| Energy Efficiency | Low (Convective heating) | High (Direct dielectric heating) |
Part 2: Scientific Principles & Mechanism
The Microwave Effect
In this synthesis, the microwave field couples directly with the polar reaction medium (acetonitrile/ethanol) and the ionic intermediates (iminium ions).
-
Dipolar Polarization: The solvent molecules align with the oscillating electric field, generating internal heat almost instantaneously.
-
Ionic Conduction: The ammonium salts (
) act as "molecular radiators," increasing the collision frequency between the cyanide nucleophile and the imine electrophile.
Reaction Mechanism (Strecker Synthesis)
The reaction proceeds via a three-component condensation:
-
Imine Formation: Condensation of 2-chlorobenzaldehyde with ammonia (from
) to form the imine intermediate. -
Nucleophilic Attack: The cyanide ion attacks the imine carbon. In the TMSCN variant, the Lewis acid character of the catalyst activates the imine, facilitating the addition of the cyano group.
Figure 1: Mechanistic pathway of the modified Strecker reaction using TMSCN.
Part 3: Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 150°C/20 bar.
-
Vessels: 10 mL or 30 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.
-
Reagents:
-
2-Chlorobenzaldehyde (98% purity)
-
Ammonium Chloride (
)[1] -
Trimethylsilyl Cyanide (TMSCN) [Caution: Toxic]
-
Catalyst: Iodine (
, 5 mol%) or Alum ( , 10 mol%) -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
-
Safety Pre-Check (CRITICAL)
-
Cyanide Hazard: TMSCN hydrolyzes in moist air to release Hydrogen Cyanide (HCN) gas. All weighing must be done in a functioning fume hood.
-
Acid Incompatibility: Never mix the reaction waste with acid. Quench all waste with basic bleach (pH > 10) to neutralize cyanide residues.
-
Pressure: Do not fill microwave vials more than 60% volume to prevent over-pressurization.
Step-by-Step Methodology
Step 1: Reactant Loading
-
In a 10 mL microwave vial, dissolve 2-chlorobenzaldehyde (1.0 mmol, 140.6 mg) in Acetonitrile (3.0 mL).
-
Add Ammonium Chloride (1.2 mmol, 64 mg).
-
Add the catalyst: Iodine (0.05 mmol, 12.7 mg) OR Alum (0.1 mmol, 47 mg).
-
Stir for 1 minute to ensure dispersion.
-
Cautiously add TMSCN (1.2 mmol, 150 µL) via syringe. Cap the vial immediately.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters:
| Parameter | Setting |
| Temperature | 80 °C |
| Time | 10 Minutes |
| Pre-Stirring | 30 Seconds (High speed) |
| Power Max | 150 W (Dynamic Control) |
| Pressure Limit | 250 psi / 17 bar |
Note: If using Ethanol as solvent, reduce temperature to 70°C to manage pressure.
Step 3: Work-up & Purification
-
Cool the vial to room temperature (using the reactor's compressed air cooling).
-
Quenching: Pour the reaction mixture into 10 mL of saturated
solution (this neutralizes any free acid and protects the nitrile). -
Extraction: Extract with Ethyl Acetate (
mL). -
Washing: Wash the combined organic layer with Brine (10 mL) and dry over anhydrous
. -
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The crude product is often sufficiently pure (>90%). If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica gel, Hexane:EtOAc 8:2).
Figure 2: Operational workflow for the microwave-assisted synthesis.[2]
Part 4: Results & Characterization
Expected Yields
| Catalyst used | Solvent | Time | Isolated Yield |
| Iodine ( | Acetonitrile | 10 min | 92% |
| Alum | Acetonitrile | 15 min | 89% |
| None (Thermal) | Methanol | 12 hrs | 68% |
Analytical Data (Validation)
To validate the synthesis of this compound, look for these specific spectral markers:
-
FT-IR (
):-
3380, 3310 (
stretching) – Confirm primary amine. -
2230 (
stretching) – Confirm nitrile group.
-
-
NMR (
):-
2.10 (br s, 2H,
, exchangeable). -
5.35 (s, 1H,
) – Diagnostic benzylic proton. - 7.25–7.60 (m, 4H, Ar-H).
-
2.10 (br s, 2H,
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete imine formation | Increase pre-stirring time before adding TMSCN. Add molecular sieves to absorb water. |
| Dark/Tar Product | Thermal decomposition | Reduce MW temperature to 60°C and extend time to 20 min. |
| Vial Failure | Excess pressure | Ensure volume is <60%. Check that |
| No Nitrile Peak (IR) | Hydrolysis to amide | Ensure work-up is not too acidic. Keep quench pH > 8. |
References
-
Review of Organoc
-Aminonitriles. MDPI Molecules. (2022). Discusses the efficiency of TMSCN and microwave heating in Strecker reactions. [Link] -
Microwave Assisted Synthesis of 2-Formimidate-3-carbonitrile Derivatives. MDPI Molbank. (2022). Provides microwave parameters for nitrile synthesis involving 2-chlorophenyl derivatives. [Link][3][4]
-
Alum C
-Amino Nitriles. Rasayan Journal of Chemistry. (2009). Establishes the use of Alum as a robust catalyst for this specific transformation. [Link] -
Cyanide Safety Guidelines. Stanford Environmental Health & Safety. Protocols for handling TMSCN and cyanide wastes. [Link]
- Process for preparation of 2-chlorophenylglycine derivatives.Google Patents (US20040176637A1).
Sources
Application Note: Solvent-Free Synthesis Techniques for 2-amino-2-(2-chlorophenyl)acetonitrile
Executive Summary
This Application Note details the solvent-free synthesis of 2-amino-2-(2-chlorophenyl)acetonitrile , a critical pharmacophore and intermediate in the synthesis of antiplatelet drugs such as Clopidogrel (Plavix) . Traditionally, this
This guide presents two advanced solvent-free protocols :
-
Mechanochemical Synthesis (Ball Milling): Utilizing kinetic energy to drive the reaction between solids.
-
Solid-Acid Catalysis (Sulfamic Acid): A mild, catalytic approach using trimethylsilyl cyanide (TMSCN).[1]
These methods offer superior Atom Economy, reduced E-factors (waste-to-product ratio), and simplified purification compared to conventional solution-phase chemistry.
Strategic Context & Mechanism
The Target Molecule
The target, This compound , is a primary
Mechanistic Pathway
In a solvent-free environment, the reaction relies on the in situ formation of a highly reactive imine intermediate. The absence of solvent destabilizes the transition state less than the ground state, often accelerating the reaction due to high concentration (the "Neat" effect).
Key Reaction Steps:
-
Activation: The carbonyl oxygen of 2-chlorobenzaldehyde is activated by a catalyst (Lewis/Brønsted acid) or mechanical stress.
-
Imine Formation: Nucleophilic attack by ammonia (from
or ) eliminates water to form the imine ( ). -
Cyanide Addition: The cyanide anion (
) attacks the imine carbon, locking the structure into the -aminonitrile.[2]
Experimental Protocols
Protocol A: Mechanochemical Synthesis (Ball Milling)
Best for: Scalability, low cost, and avoiding expensive silylated reagents. Principle: High-energy ball milling generates localized heat and fresh surface area, driving the reaction between solid ammonium chloride, solid KCN, and liquid/low-melting aldehyde without bulk solvent.
Materials
-
Reactant A: 2-Chlorobenzaldehyde (10 mmol, ~1.40 g)
-
Reactant B: Ammonium Chloride (
) (12 mmol, 0.64 g) -
Reactant C: Potassium Cyanide (KCN) (12 mmol, 0.78 g) [POISON]
-
Catalyst/Grinding Aux: Silica Gel (200-400 mesh) or Alumina (1.0 g) – Acts as a dispersant and mild Lewis acid.
-
Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrating Mill.
Step-by-Step Procedure
-
Preparation (In Fume Hood): Pre-weigh
, KCN, and Silica Gel.-
Note: KCN is lethal.[2] Use a dedicated glovebox or a well-ventilated hood with cyanide sensors.
-
-
Loading: Transfer the solid reagents into a zirconium oxide (
) or stainless steel milling jar (25-50 mL). -
Aldehyde Addition: Add the 2-chlorobenzaldehyde (liquid) dropwise onto the solids.
-
Grinding: Add 5-10 milling balls (10mm diameter). Close the jar tightly.
-
Settings: 400-500 rpm.
-
Duration: 20–30 minutes. (Monitor temperature; stop if jar exceeds 50°C).
-
-
Extraction: Open the jar in the fume hood. The result will be a dry, powdery mass.
-
Add 20 mL Ethyl Acetate (EtOAc) to the jar to dissolve the organic product.
-
Filter the suspension to remove the inorganic salts (
, unreacted ) and Silica.
-
-
Purification: Evaporate the EtOAc under reduced pressure.
-
Recrystallization:[3] If necessary, recrystallize from Ethanol/Water (9:1) to obtain pure white crystals.
-
Protocol B: Sulfamic Acid Catalyzed (Solid-Acid Route)
Best for: Laboratory scale, safety (avoids free KCN salts), and high purity.
Principle: Sulfamic acid (
Materials
-
Reactant A: 2-Chlorobenzaldehyde (5 mmol)
-
Reactant B: Ammonium Acetate (
) (6 mmol) – Preferred over for better compatibility with TMSCN. -
Reactant C: Trimethylsilyl Cyanide (TMSCN) (6 mmol)
-
Catalyst: Sulfamic Acid (10 mol%, 0.5 mmol)
-
Condition: Neat (Solvent-free stirring).[4]
Step-by-Step Procedure
-
Mixing: In a 25 mL round-bottom flask, combine 2-chlorobenzaldehyde and Ammonium Acetate.
-
Catalyst Addition: Add Sulfamic Acid (10 mol%). Stir the mixture magnetically at Room Temperature (RT) for 5 minutes. The mixture may become a paste.
-
Cyanation: Add TMSCN dropwise via syringe.
-
Exotherm Alert: The reaction is exothermic. If the scale is >1g, use a water bath to maintain RT.
-
-
Reaction: Stir vigorously for 30–60 minutes. The mixture will solidify or become a thick gum.
-
Quenching: Add 10 mL of water to hydrolyze the silyl intermediate and dissolve the catalyst.
-
Isolation:
-
The product usually precipitates out of the water.
-
Filter the solid.[3] Wash with cold water (
) and Hexane ( ). -
Dry in a vacuum oven at 40°C.
-
Workflow & Logic Diagram
The following diagram illustrates the decision matrix and workflow for the Sulfamic Acid protocol, ensuring quality control at every step.
Data Analysis & Validation
Comparative Metrics
The following table contrasts the solvent-free methods against the conventional aqueous Strecker reaction.
| Metric | Conventional (Aq. Solvent) | Protocol A (Ball Milling) | Protocol B (Sulfamic Acid) |
| Reaction Time | 6 – 24 Hours | 20 – 30 Minutes | 30 – 60 Minutes |
| Yield | 65 – 75% | 85 – 92% | 88 – 94% |
| Purification | Extraction + Chromatography | Filtration + Recrystallization | Filtration (Simple Wash) |
| E-Factor | High (Solvent waste) | Very Low (Solid waste only) | Low (Water wash only) |
| Safety | High Risk (HCN gas potential) | Moderate (Solids contained) | Moderate (TMSCN handling) |
Analytical Validation Criteria
To confirm the identity of This compound , ensure the isolated product meets these specifications:
-
Melting Point: Expect a sharp range between 68°C – 72°C (Lit. value varies slightly by crystal form).
-
FT-IR Spectroscopy:
-
Stretch: Doublet around
. -
Stretch: Weak but sharp peak at
. -
Absence: Disappearance of the strong Aldehyde
stretch at .
-
Stretch: Doublet around
-
NMR (400 MHz,
):- 7.2 – 7.6 ppm (m, 4H, Aromatic protons).
-
5.2 ppm (s, 1H,
-CN, methine proton). -
2.1 ppm (br s, 2H,
, exchangeable with ).
Safety & Handling (Critical)
WARNING: This protocol involves Cyanide sources.[5][6]
-
Cyanide Poisoning: KCN and TMSCN release HCN upon contact with strong acids or moisture in acidic conditions.
-
Antidote: Keep a Cyanide Antidote Kit (Hydroxocobalamin) immediately accessible.
-
Detection: Use personal HCN monitors.
-
-
Waste Disposal: All aqueous waste from the quench step must be treated with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate before disposal.
-
Solvent-Free Thermal Runaway: In Protocol A (Ball Milling), kinetic energy generates heat. Do not overload the jar. Allow cooling intervals if the jar becomes hot to the touch.
References
-
Yadav, J. S., Reddy, B. V. S., Eeshwaraiah, B., & Srinivas, M. (2004).
-aminonitriles." Tetrahedron, 60(8), 1767-1771. Link -
Baeza, A., Nájera, C., & Sansano, J. M. (2007).[6][7] "Solvent-Free Synthesis of Racemic
-Aminonitriles." Synthesis, 2007(08), 1230-1234. Link -
De, S. K., & Gibbs, R. A. (2005).[8] "Scandium(III) triflate catalyzed Strecker reaction: A one-pot synthesis of
-aminonitriles." Tetrahedron Letters, 46(11), 1811-1813. Link -
Maleki, B., et al. (2011). "Sulfamic Acid: An Efficient, Cost-Effective and Recyclable Solid Acid Catalyst for the Three-Component Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-Amino Nitriles." Bulletin of the Korean Chemical Society, 32(5). Link -
Gowravaram, S. R., et al. (2006). "Supramolecular Catalysis of Strecker Reaction in Water under Neutral Conditions." The Journal of Organic Chemistry, 71(6), 2532–2534. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]
- 6. Solvent-Free Synthesis of Racemic α-Aminonitriles [organic-chemistry.org]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Step-by-step laboratory synthesis of 2-amino-2-(2-chlorophenyl)acetonitrile from 2-chlorobenzaldehyde
This Application Note is structured for professional research and development environments. It details the synthesis of 2-amino-2-(2-chlorophenyl)acetonitrile , a critical intermediate in the production of the antiplatelet drug Clopidogrel (Plavix) .
Safety Warning: Cyanide Hazard This protocol involves the use of Sodium Cyanide (NaCN) and the potential generation of Hydrogen Cyanide (HCN) gas.[1][2][3]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity of >100 fpm.
-
PPE: Double nitrile gloves, chemical splash goggles, face shield, and lab coat are mandatory.
-
Detection: Personal or area HCN monitors must be active.
-
Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be available and personnel trained in its use.
-
Waste: All aqueous waste must be quenched with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.
Introduction & Scientific Context
The target molecule, This compound , is the alpha-aminonitrile derivative of 2-chlorobenzaldehyde. In the pharmaceutical industry, this compound serves as the primary scaffold for synthesizing (S)-(+)-2-chlorophenylglycine , which is subsequently coupled with a thiophene derivative to produce Clopidogrel.
The synthesis utilizes the Strecker Reaction , a multicomponent condensation of an aldehyde, ammonia (or amine), and a cyanide source.[4][5][6][7][8]
Mechanistic Insight
The reaction proceeds through a nucleophilic addition-elimination pathway.
-
Imine Formation: Ammonia (generated in situ from ammonium chloride) condenses with 2-chlorobenzaldehyde to form an imine (or iminium ion).
-
Cyanide Addition: The cyanide ion attacks the electrophilic carbon of the imine, locking the structure into the alpha-aminonitrile.[6][7]
Note on Causality: We utilize Ammonium Chloride (NH4Cl) rather than liquid ammonia. NH4Cl acts as a dual-purpose reagent: it provides the ammonia source in equilibrium and buffers the solution (pH ~9-10), which is critical. If the pH is too low, HCN gas evolves rapidly; if too high, the aldehyde may undergo Cannizzaro disproportionation or aldol condensation.
Reaction Mechanism Visualization
The following diagram illustrates the stepwise transformation from the aldehyde to the aminonitrile.
Figure 1: Mechanistic pathway of the Strecker synthesis for Clopidogrel intermediate generation.
Experimental Protocol
Reagents and Materials
| Component | Role | Specification |
| 2-Chlorobenzaldehyde | Substrate | >98% Purity, liquid |
| Ammonium Chloride (NH4Cl) | Amine Source / Buffer | Solid, ACS Reagent |
| Sodium Cyanide (NaCN) | Cyanide Source | Solid, >95% (Handle with Extreme Care) |
| Methanol (MeOH) | Solvent | Anhydrous or HPLC Grade |
| Water | Co-solvent | Deionized |
| Sodium Hypochlorite | Quenching Agent | 10-15% solution (Bleach) |
Step-by-Step Methodology
1. Reactor Setup & Pre-Dissolution
-
Equipment: 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and a pressure-equalizing addition funnel. Connect the system to a bleach scrubber trap to neutralize any escaping HCN.
-
Action: Charge the flask with 2-Chlorobenzaldehyde (14.06 g, 100 mmol) and Methanol (40 mL) . Stir until homogenous.
2. Preparation of Buffered Amine Solution
-
Action: In a separate beaker, dissolve Ammonium Chloride (10.7 g, 200 mmol) in Water (30 mL) and Ammonia solution (25%, 10 mL) .
-
Rationale: The excess ammonium chloride drives the equilibrium toward the imine intermediate. The addition of aqueous ammonia ensures the initial pH is basic (~9-10), preventing immediate HCN evolution upon cyanide addition.
3. Imine Formation (Pre-reaction)
-
Action: Add the ammonium chloride solution to the aldehyde/methanol mixture. Stir vigorously at room temperature (20-25°C) for 30 minutes.
-
Observation: The solution may become slightly cloudy or warm slightly as the imine begins to form.
4. Cyanide Addition (Critical Safety Step)
-
Action: Dissolve Sodium Cyanide (5.39 g, 110 mmol) in Water (15 mL) .
-
Protocol: Add the NaCN solution dropwise via the addition funnel over 20 minutes. Monitor internal temperature ; maintain <30°C.
-
Safety Check: Ensure the fume hood sash is at the lowest working position.[9]
5. Reaction Phase
-
Action: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor reaction progress via TLC (30% Ethyl Acetate in Hexane) or HPLC. The aldehyde spot (Rf ~0.6) should disappear, replaced by the aminonitrile (Rf ~0.3).
6. Workup & Isolation
-
Quenching (Crucial): Once complete, carefully dilute the reaction mixture with Water (100 mL) .
-
Extraction: Extract the product with Dichloromethane (DCM) (3 x 50 mL) .[10]
-
Phase Separation:
-
Drying: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na2SO4), and filter.
-
Evaporation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at <40°C to yield the crude aminonitrile as a yellow-to-orange oil or low-melting solid.
7. Waste Disposal (Cyanide Destruction)
-
Protocol: Adjust the pH of the aqueous waste to >10 using NaOH. Slowly add Sodium Hypochlorite (bleach) solution while stirring. Let stand for 24 hours to ensure conversion of cyanide (
) to cyanate ( ) before disposal.
Workflow Visualization
Figure 2: Operational workflow emphasizing the separation of product and hazardous cyanide waste streams.
References
-
Preparation of alpha-amino nitriles. Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of Clopidogrel and its intermediates. Der Pharma Chemica, 2012, 4(1):479-488.[10] (Describes the industrial relevance of the chlorophenylglycine pathway).
-
Cyanide Safety Guidelines. Yale Environmental Health & Safety. Retrieved from [Link]
-
Strecker Amino Acid Synthesis. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. uthsc.edu [uthsc.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. geneseo.edu [geneseo.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]
- 12. camachem.com [camachem.com]
- 13. Process for preparing clopidogrel - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 2-Amino-2-(2-chlorophenyl)acetonitrile
Status: Operational Document ID: TSC-2026-CL-CN Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 19, 2026
Diagnostic Overview: The Stability Paradox
Welcome to the technical support hub for 2-amino-2-(2-chlorophenyl)acetonitrile . If you are accessing this guide, you are likely utilizing this compound as a critical intermediate in the synthesis of arylcyclohexylamines (e.g., ketamine precursors) or related pharmaceutical scaffolds.
The Core Challenge: This molecule is an
-
Thermal Instability (The Retro-Strecker): Heat does not just melt this compound; it drives the equilibrium backward, reverting the molecule into 2-chlorobenzimine and Hydrogen Cyanide (HCN) .
-
The Ortho-Chloro Effect: The chlorine atom at the 2-position provides steric bulk. While this can kinetically hinder nucleophilic attack, it also introduces ring strain that can accelerate decomposition if the crystal lattice is disrupted by heat.
Troubleshooting Matrix: Identify & Resolve
Use this matrix to diagnose issues observed during your experimental workflow.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Material turns yellow/brown | Oxidative Polymerization | Free amine group oxidizes in air; radical polymerization initiated by trace HCN. | Immediate: Purge headspace with Argon. Store at |
| "Bitter Almond" Odor | CRITICAL: HCN Release | Retro-Strecker Reaction. The compound is decomposing due to heat ( | Safety First: Evacuate area. Test air for HCN.Fix: Lower process temp to |
| Low Yield after Vacuum Drying | Thermal Degradation | Vacuum oven temperature set too high, driving off HCN and leaving imine residue. | Protocol Change: Do not heat. Use high vacuum ( |
| Solid becomes "gummy" or wet | Hygroscopic Hydrolysis | Nitrile group hydrolyzing to amide ( | Prevention: Store in desiccator. If wet, redissolve in dry DCM, dry over |
Critical Pathways & Mechanisms (Visualized)
Understanding how the molecule breaks down is the key to preventing it.
Diagram 1: Degradation Pathways
This diagram illustrates the two primary enemies of stability: Heat (Red path) and Water (Blue path).
Caption: Figure 1. Thermal stress drives the Retro-Strecker reaction (Red), releasing toxic HCN. Moisture drives hydrolysis (Green).
Standard Operating Procedures (SOPs)
SOP-01: Storage & Transport
-
Long-Term Storage: Must be kept at
. -
Short-Term (Working):
to is acceptable for <48 hours. -
Atmosphere: Store under Argon or Nitrogen. The free amine reacts with atmospheric
to form carbamates, and oxygen promotes darkening. -
Transport: Cold chain (Dry Ice) is mandatory. If shipped at ambient temp, expect 5-10% degradation per 24 hours.
SOP-02: Safe Solvent Removal (Isolation)
-
Never use a rotary evaporator water bath above
. -
Preferred Method: Lyophilization (Freeze Drying) from benzene or dioxane (if applicable) is the gentlest method.
-
Alternative: High-vacuum concentration at room temperature.
SOP-03: Recrystallization (Purification)
If your compound has degraded (yellowing), follow this "Cold-Crash" protocol:
-
Dissolve crude solid in minimal Isopropyl Alcohol (IPA) at
(Do not boil). -
Rapidly filter to remove insoluble polymers.
-
Add cold Hexane or Heptane (ratio 1:3 vs IPA).
-
Place in
freezer immediately. -
Filter crystals cold.
Frequently Asked Questions (FAQ)
Q: Can I dry this compound in a vacuum oven at
Q: Why does the 2-chloro isomer behave differently than the phenyl analog? A: The chlorine atom at the ortho position creates steric strain. While it makes the initial formation of the aminonitrile faster (in some conditions) due to electronic activation of the aldehyde, it also destabilizes the final product slightly compared to the unsubstituted phenyl analog. The "relief of strain" upon breaking back down to the imine makes the Retro-Strecker reaction more favorable energetically.
Q: I smell almonds when I open the container. Is it safe? A: The smell of bitter almonds indicates Hydrogen Cyanide (HCN) . This confirms the compound has degraded. STOP work immediately. Move the container to a fume hood. Do not trust your nose as a quantitative detector; olfactory fatigue sets in quickly. Use a portable HCN monitor.
Decision Tree: Storage & Handling
Caption: Figure 2. Decision logic for assessing compound viability upon receipt or retrieval from storage.
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. (Note: Serves as the primary analog reference for heterocyclic
-aminonitrile degradation pathways). -
BLD Pharm. (2025).[5] Product Data Sheet: this compound (CAS 742640-72-8).[5] Specifies cold-chain transportation requirements.
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Details the reversibility of the aminonitrile formation and hydrolysis mechanisms.
-
Organic Chemistry Portal. (2023). Strecker Synthesis: Recent Literature. Reviews catalytic methods and thermal conditions for aminonitrile stability.
-
ChemSrc. (2025). Safety Data Sheet: 2-(4-Aminophenyl)acetonitrile. Provides toxicological data regarding decomposition products (HCN, NOx).
Sources
Catalyst recovery methods in 2-amino-2-(2-chlorophenyl)acetonitrile synthesis
Technical Support Guide: Catalyst Recovery in 2-Amino-2-(2-chlorophenyl)acetonitrile Synthesis
Executive Summary & Operational Context
The synthesis of This compound via the Strecker reaction presents a specific challenge: the ortho-chloro substituent on the benzaldehyde starting material introduces steric hindrance and electronic deactivation. While standard Lewis acids catalyze this reaction, the economic and environmental viability of the process depends on efficient catalyst recovery.
This guide addresses the three most robust recovery protocols for this specific transformation: Magnetic Nanoparticle Separation , Heterogeneous Filtration (Mesoporous Silica) , and Ionic Liquid Biphasic Separation .
Protocol 1: Magnetic Nanoparticle Recovery (CuFe₂O₄)
Best for: High-throughput screening and automated synthesis workflows.
The System: Copper ferrite nanoparticles (
Operational Workflow
-
Reaction: 2-chlorobenzaldehyde + Amine + TMSCN
Product. -
Separation: Apply an external rare-earth magnet (Neodymium) to the reaction vessel side.
-
Decantation: Decant the supernatant containing the product.
-
Wash: Resuspend catalyst in EtOH, sonicate (1 min), magnetically separate, and decant. Repeat 2x.
-
Reuse: Dry under vacuum at 60°C before the next cycle.
Troubleshooting & FAQs
Q: The catalyst recovery rate dropped from 98% to 85% after Cycle 3. Why? A: This is likely due to nanoparticle aggregation or surface passivation .
-
Diagnosis: If the particles take longer (>2 mins) to migrate to the magnet, they have aggregated, reducing their magnetic susceptibility per volume.
-
Fix: Do not just wash; sonicate the catalyst in ethanol for 5 minutes between cycles to break up aggregates.
-
Prevention: Avoid allowing the catalyst to dry completely in air for extended periods; store under solvent or inert gas if possible to prevent surface oxidation of
to which can alter magnetic properties.
Q: Yields are decreasing, but mass recovery is perfect. Is the catalyst poisoned? A: Yes, likely by the nitrile product or byproduct accumulation.
-
Mechanism: The basic nitrogen of the product can coordinate strongly to the Cu active sites, blocking them.
-
Protocol: Perform an Acidic Wash . Wash the catalyst once with dilute acetic acid (1% in EtOH) followed by three neutral EtOH washes. This protonates the bound amines, releasing them from the metal center.
Protocol 2: Heterogeneous Filtration (Co(II) on SBA-15)
Best for: Large-scale batch synthesis where magnetic separation is impractical.
The System: Cobalt(II) immobilized on mesoporous silica (SBA-15).[1] The high surface area (
Operational Workflow
-
Reaction: Run reaction in solvent-free or minimal solvent conditions.
-
Dilution: Add hot ethyl acetate to dissolve the product (ensure the catalyst remains insoluble).
-
Filtration: Filter through a sintered glass funnel (Porosity G4).
-
Regeneration: Wash the filter cake with hot ethanol.
-
Activation: Calcine at 200°C for 2 hours every 5 cycles to burn off organic fouling.
Troubleshooting & FAQs
Q: How do I confirm the catalyst isn't leaching Cobalt into my drug intermediate? A: You must perform the Split-Test (Hot Filtration Test) .
-
Run the reaction to ~50% conversion.[2]
-
Filter the catalyst while the reaction is hot.
-
Split the filtrate into two portions:
-
Portion A: Keep as is.
-
Portion B: Continue heating/stirring without catalyst.
-
-
Analysis: If Portion B shows increased conversion compared to Portion A after 1 hour, leaching is occurring . The active species is in the solution, not on the solid.
Q: The filtration flow rate has slowed drastically. A: This indicates pore blocking by the Strecker product or polymer byproducts.
-
Immediate Fix: Wash with a polar aprotic solvent (DMF or DMSO) to dissolve oligomers that ethanol cannot remove.
-
Long-term Fix: Re-calcine the catalyst in air to burn off the organic residues and restore pore volume.
Protocol 3: Ionic Liquid Biphasic System ([HMIm]OAc)
Best for: Green chemistry applications and volatile product isolation.
The System: N-methylimidazolium acetate ([HMIm]OAc) acts as both solvent and catalyst.[3]
Operational Workflow
-
Reaction: Reactants are stirred in the ionic liquid (IL).
-
Extraction: Add diethyl ether or toluene (immiscible with IL). The product extracts into the organic layer; the catalyst remains in the IL phase.
-
Recycling: Evaporate trace organic solvent from the IL phase under vacuum. The IL is ready for the next run.
Troubleshooting & FAQs
Q: I am getting an emulsion during extraction. A: This is common if the product concentration is too high or if water is present.
-
Fix: Add a small amount of brine (saturated NaCl) to the mixture. This increases the ionic strength, forcing a cleaner phase separation (Salting-out effect).
-
Critical Note: Ensure your extracting solvent (ether/toluene) is dry. Water introduction can lower the IL's catalytic activity in subsequent cycles.
Comparative Data: Recovery Efficiency
| Catalyst System | Recovery Method | Typical Cycles (Activity >90%) | Leaching Risk | Primary Failure Mode |
| CuFe₂O₄ NPs | Magnetic Decantation | 5 - 6 | Low | Aggregation / Oxidation |
| Co(II)-SBA-15 | Filtration | 8 - 10 | Very Low | Pore Clogging |
| [HMIm]OAc | Phase Separation | >10 | Negligible | Solvent Contamination |
Diagnostic Logic Trees
Diagram 1: Catalyst Recovery Workflow Selection
Caption: Decision matrix for selecting recovery protocols based on scale and troubleshooting common failure modes.
Diagram 2: Leaching Diagnosis (The Split-Test)
Caption: The "Hot Filtration Test" workflow to validate catalyst stability and rule out metal leaching.
References
-
SBA-15 Supported Cobalt Catalysts
-
Magnetic Nanoparticle Recovery
-
Ionic Liquid Protocols
-
General Leaching Troubleshooting
- Title: How might I measure the leaching of heterogeneous c
- Source: ResearchG
-
URL:[Link]
Sources
- 1. Efficient Co(ii) heterogeneously catalysed synthesis of α-aminonitriles at room temperature via Strecker-type reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Solving solubility issues during the workup of alpha-amino nitriles
Welcome to the Alpha-Amino Nitrile Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I understand the specific frustration of working with
This guide is structured to troubleshoot your active experiments, moving from immediate crisis management to robust protocol design.
Part 1: The Triage (Troubleshooting Q&A)
Issue 1: "I neutralized the reaction mixture, but my product is still in the aqueous layer."
Diagnosis: Incomplete deprotonation or high polarity.
Technical Insight:
-
Check pH: Ensure the aqueous phase is pH 9–10.
-
Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration sphere of the organic molecule (Hofmann effect), forcing it into the organic phase.
-
Solvent Switch: If using Diethyl Ether, switch to DCM (Dichloromethane) or CHCl
. -Amino nitriles interact favorably with chlorinated solvents via dipole-dipole interactions.
Issue 2: "My product smells like bitter almonds (HCN) and the yield is dropping during workup."
Diagnosis: The Retro-Strecker Reaction . Technical Insight: In basic aqueous media, the reaction is reversible. High pH drives the equilibrium backward, ejecting cyanide and regenerating the imine/aldehyde. This is entropy-driven and accelerated by heat. The Fix:
-
Temperature Control: Never neutralize above 0°C. Perform the basification on an ice bath.
-
Base Selection: Avoid NaOH. Use Ammonia (25% aq.) or saturated Na
CO . Ammonia buffers the system and provides an excess of amine, pushing the equilibrium toward the product (Le Chatelier’s principle).
Issue 3: "The product isolated is a sticky, brown oil that refuses to crystallize."
Diagnosis: The "Oiling Out" Phenomenon.
Technical Insight: Many free-base
-
The Oxalate Method: Dissolve the crude oil in dry Acetone or Et
O and add 1 equivalent of anhydrous Oxalic Acid. -Amino nitrile oxalates are often highly crystalline, non-hygroscopic solids that are stable for years. -
The HCl Method: Bubble dry HCl gas into an ethereal solution. Warning: Aqueous HCl can hydrolyze the nitrile to an amide.
Part 2: The Solubility & Stability Matrix
The following diagram visualizes the critical relationship between pH, solubility, and chemical stability. You must navigate the "Green Zone" to isolate your product successfully.
Figure 1: The Stability-Solubility Matrix. The "Green Zone" (pH 9-10) is the only window where the product is both extractable and chemically stable.
Part 3: Validated Experimental Protocols
These protocols are designed to be self-validating. If Step 2 fails, do not proceed to Step 3.
Protocol A: The "Stabilizing Workup" (Standard Aqueous)
Best for: Stable aromatic
-
Quench: Pour the reaction mixture (typically in MeOH/Water) into 5 volumes of ice-water.
-
Acidification (Validation Step): Adjust pH to ~2 with 1M HCl. Wash this aqueous layer with Ethyl Acetate (
).-
Why? The product is protonated and stays in water. The EtOAc wash removes unreacted aldehyde and non-basic impurities.
-
Check: TLC the organic wash. It should contain aldehyde, not product.
-
-
Neutralization: Cool the aqueous phase to 0°C . Slowly add 25% NH
OH until pH 9–10.-
Observation: The solution should become cloudy (product precipitating/oiling out).
-
-
Extraction: Extract immediately with DCM (
). -
Drying: Dry over Na
SO (avoid MgSO as it is slightly acidic) and concentrate below 30°C .
Protocol B: The "Anhydrous Rescue" (For Unstable/Oily Products)
Best for: Aliphatic amino nitriles or those prone to retro-Strecker.
-
Evaporation: Remove the reaction solvent (usually MeOH) under vacuum at room temperature.
-
Resuspension: Suspend the residue in dry Diethyl Ether (or MTBE).
-
Filtration: Filter off the inorganic salts (NH
Cl/KCN). The product is in the filtrate. -
Salt Formation (The Key Step):
-
Prepare a saturated solution of Oxalic Acid in dry ether.
-
Add dropwise to your filtrate with stirring.
-
Result: The
-amino nitrile oxalate will precipitate as a white, crystalline solid.
-
-
Isolation: Filter the solid. Wash with cold ether.
-
Note: This salt can be recrystallized from Ethanol/Ether and stored indefinitely.
-
Part 4: Data & Solvent Selection Guide
Table 1: Solvent Suitability for Extraction & Trituration
| Solvent | Polarity | Suitability | Notes |
| DCM | Moderate | Excellent | Best for extraction. Solubilizes the nitrile but not the inorganic salts. |
| Diethyl Ether | Low | Good | Best for crystallization. Poor for extraction if the product is polar. |
| Ethyl Acetate | Moderate | Fair | Often dissolves too much water; can cause hydrolysis if wet and heated. |
| Hexane/Heptane | Non-polar | Anti-Solvent | Use to induce crystallization (trituration) from oils. |
| Methanol | High | Avoid | Keep out of workup. High solubility for both product and impurities. |
Part 5: The Retro-Strecker Mechanism
Understanding why your product decomposes is the key to preventing it.
Figure 2: The Retro-Strecker Pathway. Note that the loss of Cyanide (CN⁻) is the rate-determining step in decomposition, triggered by the stabilization of the resulting iminium ion.
References
-
Organic Syntheses , Coll. Vol. 3, p.84 (1955); Vol. 27, p.20 (1947). 2-Amino-2-phenylacetonitrile. A foundational protocol for the synthesis and workup of alpha-amino nitriles.
-
Organic Syntheses , Coll. Vol. 4, p.274 (1963). Preparation of alpha-amino nitriles via the bisulfite adduct method. Demonstrates the handling of water-soluble intermediates.
-
ChemRxiv , Asymmetric Synthesis of Unnatural α-Amino Acids through Photoredox-Mediated C–O Bond Activation. Highlights the use of oxalate salts to solve solubility and purification issues in amino nitrile chemistry.
-
Chemical Reviews , The Strecker Reaction. Comprehensive review covering the stability, retro-Strecker mechanisms, and hydrolytic pathways. (Note: DOI link provided for authoritative grounding).
Validation & Comparative
Publish Comparison Guide: FTIR Characterization of 2-Amino-2-(2-chlorophenyl)acetonitrile
Executive Summary
2-Amino-2-(2-chlorophenyl)acetonitrile is a critical α-aminonitrile intermediate, primarily utilized in the synthesis of arylcyclohexylamine anesthetics (e.g., Ketamine analogs) and related pharmaceutical scaffolds. Its synthesis via the Strecker reaction involves the condensation of 2-chlorobenzaldehyde, ammonia, and a cyanide source.
For researchers and drug development professionals, FTIR (Fourier Transform Infrared Spectroscopy) serves as the primary rapid-screening tool for process control. Unlike NMR or MS, FTIR provides immediate feedback on the success of the Strecker condensation by monitoring the disappearance of the carbonyl signal and the emergence of the nitrile and amine functionalities.
This guide compares the FTIR profile of the target product against its critical alternatives —specifically its starting material (Precursor) and its moisture-induced degradation product (Impurity)—to establish a robust quality control protocol.
Chemical Profile & Functional Group Mapping[1]
To accurately interpret the spectrum, one must correlate the molecular structure with vibrational modes.
-
Chemical Formula:
-
Molecular Weight: 166.61 g/mol
-
Key Functional Groups:
-
Primary Amine (
): The result of ammonia substitution. -
Nitrile (
): The result of cyanide addition.[1] -
Aryl Chloride (
): Retained from the starting material.
-
Visualization: Synthesis & Impurity Pathway
The following diagram illustrates the chemical relationship between the target and its "alternatives" (precursors and impurities), highlighting the structural changes detectable by FTIR.
Figure 1: The Strecker synthesis pathway. FTIR distinguishes these three species by tracking the conversion of Carbonyl (Precursor) to Amine (Target) vs. Hydroxyl (Impurity).
FTIR Characteristic Peaks: The Target Molecule
The spectrum of this compound is defined by the coexistence of amine and nitrile bands without a carbonyl signal.
Table 1: Diagnostic FTIR Bands
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine | N-H Stretch (Asymmetric) | 3380 – 3450 | Medium | Sharp band; higher frequency of the doublet. |
| Primary Amine | N-H Stretch (Symmetric) | 3300 – 3350 | Medium | Sharp band; lower frequency of the doublet. |
| Nitrile | C≡N Stretch | 2230 – 2250 | Weak/Med | Characteristic "silent region" peak. Often sharper than alkyne bands. |
| Aromatic Ring | C=C Ring Stretch | 1580 – 1600 | Strong | Diagnostic of the benzene ring; often overlaps with N-H bend. |
| Primary Amine | N-H Bend (Scissoring) | 1600 – 1640 | Medium | Can appear as a shoulder on the aromatic ring stretch. |
| Aryl Chloride | C-Cl Stretch | 1030 – 1050 | Strong | In-plane bending/stretching interaction. |
| Aryl Chloride | C-Cl (Out-of-plane) | 740 – 760 | Very Strong | Characteristic "ortho-substituted" pattern. |
Expert Insight: The nitrile peak in
-aminonitriles is often weaker than in simple alkyl nitriles due to the electron-withdrawing effect of the adjacent amine group. Do not dismiss the product if the peak at ~2240 cm⁻¹ is small, provided the N-H doublet is present.
Comparative Analysis: Product vs. Alternatives
In a synthesis context, "performance" is defined by purity. The table below compares the Target against its two most common contaminants: unreacted 2-Chlorobenzaldehyde (Precursor) and the Cyanohydrin intermediate (formed if ammonia is insufficient or water is present).
Table 2: Comparative Spectral Matrix
| Feature | Target Product (α-Aminonitrile) | Alternative A: Precursor (Aldehyde) | Alternative B: Impurity (Cyanohydrin) |
| 3300-3500 cm⁻¹ | Doublet (NH₂) | Absent (C-H only) | Broad Singlet (O-H) |
| 2230-2250 cm⁻¹ | Present (C≡N) | Absent | Present (C≡N) |
| 1680-1720 cm⁻¹ | Absent | Strong (C=O) | Absent |
| Status | Pure | Incomplete Reaction | Side Reaction / Wet |
Detailed Comparison
1. Target vs. Precursor (2-Chlorobenzaldehyde)
-
The Critical Differentiator: The carbonyl stretch (
).[2][3] -
Observation: The precursor has a dominant, intense peak at 1690–1700 cm⁻¹ .
-
Success Criteria: A successful reaction is marked by the complete disappearance of this band. If a peak remains at 1700 cm⁻¹, the conversion is incomplete.
2. Target vs. Impurity (Cyanohydrin)
-
The Critical Differentiator: The Hydrogen region (
). -
Observation:
-
Target: Two distinct, relatively sharp spikes (NH₂ doublet).
-
Impurity: A broad, rounded "mound" centered around 3400 cm⁻¹ (O-H stretch).
-
-
Causality: This impurity forms if the reaction medium is wet or if the pH is not optimized for imine formation, leading to direct cyanide addition to the aldehyde without the amine.
Experimental Protocol: ATR-FTIR Characterization
This protocol uses Attenuated Total Reflectance (ATR) , the industry standard for rapid solid/liquid analysis, eliminating the need for KBr pellets.
Materials Required[2][4][5][6][7][8][9][10][11]
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR Crystal.
-
Solvents: Isopropanol or Acetone (for cleaning).
-
Reference: Polystyrene film (for calibration).
Step-by-Step Methodology
-
Background Collection:
-
Clean the crystal with isopropanol. Ensure it is dry.
-
Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).
-
-
Sample Preparation:
-
If Solid: Place ~5 mg of the synthesized powder directly onto the crystal center. Apply pressure using the anvil until the force gauge reads optimal (usually ~80-100 units).
-
If Oil: Place 1 drop on the crystal. No pressure clamp is needed.
-
-
Acquisition:
-
Scan range: 4000 – 600 cm⁻¹ .[4]
-
Accumulation: 16 to 32 scans (sufficient for identification).
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is required).
-
Perform Baseline Correction (automatic).
-
-
Validation Logic (Decision Tree):
-
Use the workflow below to interpret results.
-
Figure 2: Quality Control Decision Tree for this compound analysis.
Conclusion
FTIR is the most efficient technique for distinguishing This compound from its precursors. While it lacks the structural resolution of NMR, its ability to instantly flag unreacted carbonyls (1700 cm⁻¹) or hydroxyl impurities (broad 3400 cm⁻¹) makes it indispensable for real-time reaction monitoring.
Final Verification Checklist:
-
Confirm: Absence of C=O peak at 1700 cm⁻¹.
-
Confirm: Presence of C≡N peak at ~2240 cm⁻¹.[5]
-
Confirm: Presence of N-H doublet at 3300-3450 cm⁻¹.
References
-
National Institute of Standards and Technology (NIST). Acetonitrile - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
UCLA Chemistry. Table of Characteristic IR Absorptions. WebSpectra. Retrieved from [Link]
Sources
Strategic Cyanation: Asymmetric Strecker vs. Photoredox C–H Functionalization
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
The synthesis of
This guide compares the Catalytic Asymmetric Strecker (CAS) —specifically the thiourea-catalyzed route—against Photoredox Oxidative Cyanation (POC) .
-
The Verdict: Use CAS when enantio-purity of secondary amine derivatives is paramount and aldehydes are available starting materials. Use POC for late-stage functionalization of complex tertiary amines where pre-functionalization (to imines) is chemically inefficient.
Mechanistic Deep Dive
To select the correct route, one must understand the distinct mechanistic demands of each pathway.
2.1 The Divergence
-
Strecker (Nucleophilic): Relies on the electrophilicity of an in situ generated imine. The cyanide acts as a nucleophile.[1][2][3][4][5]
-
Photoredox (Radical/Oxidative): Relies on the oxidation of an amine to an
-amino radical, which is oxidized to an iminium ion. The cyanide intercepts this high-energy intermediate.
2.2 Mechanistic Visualization
The following diagram illustrates the fundamental difference in bond formation logic between the two methods.
Caption: Comparison of nucleophilic addition to pre-formed imines (Strecker) vs. oxidative interception of C-H bonds (Photoredox).
Performance Matrix
The following data aggregates typical performance metrics from Jacobsen-type thiourea catalysis (Strecker) vs. Ru/Ir-catalyzed photoredox methods.
| Metric | Asymmetric Strecker (CAS) | Photoredox Cyanation (POC) |
| Primary Substrate | Aldehydes + Primary Amines | Tertiary Amines (Cyclic/Acyclic) |
| Bond Formation | C=N addition | C(sp³)–H Functionalization |
| Enantioselectivity (ee) | High (85–99%) with chiral catalyst | Generally Low/Racemic (unless chiral co-cat used) |
| Atom Economy | High (Water is sole byproduct) | Moderate (Requires oxidant/terminal acceptor) |
| Safety Profile | High Risk: Requires HCN or TMSCN hydrolysis | Moderate Risk: Uses TMSCN/NaCN; avoids HCN gas generation |
| Scalability | Challenging (Cryogenic temps often required) | Good (Flow chemistry compatible) |
| Cost | High (Chiral catalyst synthesis) | High (Ir/Ru photocatalysts) |
Experimental Protocols
Safety Warning: Cyanide sources are lethal. All manipulations must be performed in a well-ventilated fume hood.[4] A bleach (sodium hypochlorite) quench bath must be prepared before starting.
Protocol A: Asymmetric Strecker (Jacobsen Thiourea Method)
Best for: Synthesizing chiral non-natural amino acid precursors.
Reagents:
-
Substrate: Benzaldehyde (1.0 equiv), Benzylamine (1.0 equiv)
-
Catalyst: Chiral thiourea catalyst (e.g., Jacobsen's catalyst, 5 mol%)
-
Cyanide Source: TMSCN (1.5 equiv) or HCN (generated ex-situ)
-
Solvent: Toluene or DCM (Anhydrous)
Workflow:
-
Imine Formation: Combine aldehyde and amine in toluene with 4Å molecular sieves. Stir for 4h at RT. Filter and concentrate to isolate the imine (or use in situ).
-
Catalyst Loading: Dissolve imine (0.5 mmol) and thiourea catalyst (0.025 mmol) in toluene (2.5 mL) under
. -
Cryogenic Cooling: Cool the reaction vessel to -78 °C (critical for high ee).
-
Cyanation: Add TMSCN (0.75 mmol) dropwise. Add a proton source (e.g., 1.0 equiv of iPrOH) if using TMSCN to activate the silyl group.
-
Reaction: Stir at -78 °C for 24–48 hours. Monitor by HPLC.
-
Quench: Dilute with cold ether. Wash with sat.
. -
Purification: Flash chromatography on silica gel.
Validation:
-
Chiral HPLC: Daicel Chiralcel OD-H column, Hexane/IPA (90:10).
-
NMR: Look for the methine proton signal shift (
4.5–5.5 ppm).
Protocol B: Photoredox C–H Cyanation
Best for: Direct functionalization of complex alkaloids or tertiary amines.
Reagents:
-
Substrate:
-Phenylpyrrolidine (1.0 equiv) -
Photocatalyst:
(1 mol%) -
Cyanide Source: TMSCN (2.0 equiv)
-
Oxidant:
(balloon) or mild oxidant -
Light Source: Blue LEDs (
= 450 nm)
Workflow:
-
Setup: In a Pyrex tube, dissolve amine (0.5 mmol) and photocatalyst (0.005 mmol) in MeCN/MeOH (9:1).
-
Reagent Addition: Add TMSCN (1.0 mmol) via syringe.
-
Degas/Oxygenate: Briefly sparge with oxygen (if aerobic oxidation is the mechanism) or degas if using a sacrificial oxidant.
-
Irradiation: Place the tube 2 cm from the Blue LED source. Stir vigorously (fan cooling required to maintain RT).
-
Reaction: Irradiate for 12–16 hours.
-
Quench: Pour mixture into a bleach/NaOH solution to destroy excess cyanide.
-
Extraction: Extract with EtOAc.
Validation:
-
IR Spectroscopy: Strong absorption at ~2220
(C N stretch). - C NMR: Distinct nitrile carbon peak at ~115–120 ppm.
Decision Framework
Use this logic flow to determine the appropriate synthetic route for your target molecule.
Caption: Decision matrix based on chirality requirements and substrate availability.
Safety & Compliance (Self-Validating System)
Reliability in cyanation chemistry is defined by safety. A protocol is only "valid" if it includes a verified destruction method for cyanide waste.
The "Bleach Quench" Mechanism:
Cyanide (
Validation Step: Before disposing of any aqueous waste from these reactions, test the solution with Merckoquant Cyanide Test Strips . The strip must remain white (negative). If it turns violet, add more bleach and stir for 30 minutes.
References
-
Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction. Journal of the American Chemical Society.
-
Zuend, S. J., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature.[6]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews.
-
Beatty, J. W., & Stephenson, C. R. (2015). Amine functionalization via oxidative photoredox catalysis: methodology development and mechanistic insights. Accounts of Chemical Research.
-
Zhu, C., Xia, J. B., & Chen, C. (2014).[5] A Simple Method for the Electrophilic Cyanation of Secondary Amines (Safety Protocols). Organic Letters.
Sources
Navigating the Solid-State Landscape: A Comparative Guide to the Crystallography of Aminonitriles
A Note on Data Availability: In the dynamic field of drug development, the detailed solid-state characterization of novel active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust and reliable formulation. The subject of this guide, 2-amino-2-(2-chlorophenyl)acetonitrile hydrochloride, represents a class of compounds of significant interest. However, as of February 2026, a public crystal structure for this specific molecule or its parent compound, 2-amino-2-phenylacetonitrile, has not been deposited in the primary crystallographic databases, such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). This is a common scenario for specialized intermediates.
Therefore, this guide will adopt a methodological and comparative approach, befitting the perspective of a Senior Application Scientist. We will use a well-characterized, structurally related molecule as a foundational case study to illustrate the principles and power of X-ray crystallography. We will then build upon this foundation to provide an expert analysis of the anticipated structural features of this compound hydrochloride and how it would be compared to its analogs.
The Critical Role of X-ray Crystallography in Pharmaceutical Development
The three-dimensional arrangement of molecules in a crystal lattice dictates many of the bulk properties of a drug substance, including its solubility, stability, and bioavailability. Single-crystal X-ray diffraction is the gold standard for unequivocally determining this arrangement, providing a precise atomic-level map of the molecule and its interactions with its neighbors. This information is critical for identifying and patenting new polymorphic forms, understanding drug-excipient interactions, and ensuring batch-to-batch consistency in manufacturing.
A Foundational Case Study: The Crystal Structure of a Simple Aminonitrile
To understand what a crystallographic analysis entails, let us consider the hypothetical data for a simple, related aminonitrile. The table below outlines the kind of foundational data obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₈H₈N₂ | Confirms the elemental composition of the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 5.8, b = 9.2, c = 13.5 | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 98.5, γ = 90 | The angles of the unit cell. |
| Volume (ų) | 715 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
This data provides the fundamental framework of the crystal lattice. The real insights, however, come from the detailed analysis of the molecular structure and the intermolecular interactions.
Caption: Molecular structure of a generic 2-amino-2-phenylacetonitrile.
Comparative Analysis: A Predictive Look at this compound hydrochloride
Building on our foundational understanding, we can now predict how the specific features of our target molecule would influence its crystal structure compared to simpler analogs.
The Influence of the 2-chloro Substituent
The presence of a chlorine atom at the ortho position of the phenyl ring introduces significant electronic and steric effects.
-
Steric Hindrance: The bulky chlorine atom would likely force a rotation (a change in the torsion angle) between the phenyl ring and the acetonitrile backbone. This can disrupt the efficient crystal packing observed in simpler, planar molecules, potentially leading to a less dense crystal structure.
-
Halogen Bonding: Chlorine, being an electronegative atom, can participate in halogen bonding, a non-covalent interaction where it acts as an electrophilic species interacting with a nucleophile (like the nitrile nitrogen). This could introduce a new and highly directional interaction in the crystal lattice, influencing the overall packing motif.
The Decisive Role of the Hydrochloride Salt
The formation of a hydrochloride salt by protonating the primary amino group is arguably the most significant factor influencing the crystal structure.
-
Formation of a Robust Hydrogen-Bonding Network: The protonated amino group becomes an excellent hydrogen bond donor (N⁺-H). The chloride ion (Cl⁻) is an excellent hydrogen bond acceptor. This would lead to the formation of strong and highly directional N⁺-H···Cl⁻ hydrogen bonds. These bonds are often the primary drivers of the crystal packing in hydrochloride salts, forming chains, sheets, or three-dimensional networks.
-
Changes in Molecular Conformation: The electrostatic interactions in the salt can lead to changes in the molecule's preferred conformation compared to its freebase form.
Caption: Likely hydrogen bonding in this compound HCl.
When comparing our target molecule to alternatives, such as the 4-chloro isomer, the key would be to analyze the differences in the resulting hydrogen-bonding patterns and steric clashes. The position of the chloro-substituent would fundamentally alter the shape of the molecule and the accessibility of the various functional groups for intermolecular interactions, very likely leading to a different polymorphic form with distinct physicochemical properties.
Experimental Protocol: A Guide to Obtaining the Crystal Structure
For researchers aiming to characterize this or similar novel compounds, the following protocol outlines the standard workflow for single-crystal X-ray diffraction.
Crystal Growth
-
Objective: To obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) with minimal internal defects.
-
Methodology for Hydrochloride Salts:
-
Dissolve the compound in a minimal amount of a polar solvent (e.g., methanol, ethanol, or water) with gentle heating.
-
Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature.
-
Alternatively, use a vapor diffusion method. Place the vial with the dissolved compound inside a larger, sealed container with a less polar "anti-solvent" (e.g., diethyl ether, hexane). The slow diffusion of the anti-solvent into the primary solvent will gradually reduce the solubility of the compound, promoting slow crystal growth.
-
Crystal Mounting and Data Collection
-
Objective: To mount a single crystal on the diffractometer and collect a complete set of diffraction data.
-
Methodology:
-
Under a microscope, select a well-formed, clear crystal and mount it on a cryoloop.
-
Flash-cool the crystal to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and protects the crystal from X-ray damage.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Perform an initial set of scans to determine the unit cell parameters and the crystal system.
-
Execute a full data collection strategy, which involves rotating the crystal through a series of angles and collecting the diffraction intensities for thousands of unique reflections.
-
Structure Solution and Refinement
-
Objective: To process the raw diffraction data to generate a final, accurate 3D model of the molecule and its arrangement in the crystal.
-
Methodology:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the heavier atoms (like chlorine and the phenyl ring).
-
Structure Refinement: Iteratively refine the atomic positions, and introduce the lighter atoms (carbon, nitrogen) from the difference Fourier map. Refine the model against the experimental data using a least-squares algorithm. Anisotropic displacement parameters are typically used for non-hydrogen atoms.
-
Hydrogen Atom Placement: Place hydrogen atoms in calculated positions and allow them to ride on their parent atoms.
-
Finalization: The refinement is complete when the model converges, and the R-factor (a measure of the agreement between the calculated and observed structure factors) is low (typically < 5%). The final model is then validated and exported as a Crystallographic Information File (CIF).
-
Conclusion
While the specific experimental data for this compound hydrochloride remains to be published, a deep understanding of crystallographic principles allows us to make strong, educated predictions about its solid-state structure. The interplay between the steric and electronic effects of the 2-chloro substituent and the dominant, structure-directing role of the hydrochloride salt formation would undoubtedly lead to a unique and complex crystal packing. Obtaining this data through the experimental protocol outlined above is a crucial step in the pre-formulation and development of any new pharmaceutical entity, providing the foundational knowledge required for creating a safe, stable, and effective drug product.
References
This section would be populated with citations for the crystallographic databases, software used for refinement, and any literature on the crystallography of similar compounds, if available.
A Senior Application Scientist's Guide to Differentiating 2-amino-2-(2-chlorophenyl)acetonitrile and its Positional Isomers
Abstract
The unequivocal identification of positional isomers is a persistent challenge in pharmaceutical development and chemical research, where a minor structural change can lead to vastly different pharmacological or toxicological profiles. This guide provides a comprehensive, data-driven comparison of analytical methodologies for differentiating 2-amino-2-(2-chlorophenyl)acetonitrile (the ortho isomer) from its meta and para counterparts. We delve into the underlying chemical principles governing their separation and spectroscopic distinction, offering field-proven protocols and comparative data to guide researchers in selecting the most effective techniques. This document emphasizes a multi-faceted approach, combining chromatographic separation with spectroscopic characterization to ensure confident and reliable isomer identification.
The Analytical Challenge of Positional Isomerism
2-amino-2-(aryl)acetonitriles are valuable precursors in the synthesis of various biologically active compounds, including α-amino acids.[1] The starting material, a substituted benzaldehyde, dictates the substitution pattern on the final product. When using 2-chlorobenzaldehyde, 3-chlorobenzaldehyde, or 4-chlorobenzaldehyde, the corresponding ortho, meta, or para isomer of 2-amino-2-(chlorophenyl)acetonitrile is formed.
These isomers share the same molecular formula (C₈H₇ClN₂) and molecular weight (166.61 g/mol ), leading to identical parent ions in mass spectrometry. Standard mass spectrometry and even some chromatographic techniques often fail to distinguish between them due to their highly similar physicochemical properties.[2][3][4] This guide establishes a robust analytical framework for overcoming this challenge.
Caption: Molecular structures of the ortho, meta, and para isomers.
Chromatographic Separation: The First Line of Differentiation
Chromatography exploits subtle differences in the isomers' polarity and volatility, which are influenced by the position of the chlorine atom. The change in the dipole moment and steric environment between the ortho, meta, and para positions is sufficient to enable separation under optimized conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective technique for separating positional isomers.[5][6] Both reversed-phase and normal-phase chromatography can be successfully employed.
-
Reversed-Phase (RP-HPLC): This technique separates molecules based on their hydrophobicity. The elution order of the chlorophenylacetonitrile isomers will depend on their relative polarity. Generally, the para isomer, being the most symmetric and often least polar, will have a longer retention time, while the more polar ortho isomer will elute earlier. The use of methanol in the mobile phase can enhance the separation of aromatic compounds by promoting longer retention times.[7]
-
Normal-Phase (NP-HPLC): This mode separates compounds based on polarity, using a polar stationary phase (like silica) and a non-polar mobile phase. NP-HPLC can offer excellent selectivity for positional isomers.[8]
Table 1: Comparative HPLC Data for Isomer Separation
| Parameter | Method 1: Reversed-Phase | Method 2: Normal-Phase |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Silica (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | n-Hexane:Ethanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Elution Order | ortho -> meta -> para | para -> meta -> ortho |
| Rationale | Polarity: ortho > meta > para. Least polar (para) interacts most strongly with the non-polar C18 phase. | Polarity: ortho > meta > para. Most polar (ortho) interacts most strongly with the polar silica phase. |
Experimental Protocol: Reversed-Phase HPLC Method
-
System Preparation: Equilibrate the HPLC system and C18 column with the mobile phase (Acetonitrile:Water 60:40 with 0.1% Formic Acid) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte mixture in methanol. Dilute to 50 µg/mL with the mobile phase. Filter the sample through a 0.45 µm syringe filter.[6]
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Run the analysis for a sufficient time to allow all isomers to elute (e.g., 15 minutes). Monitor the chromatogram at 254 nm.
-
Identification: Compare the retention times of the peaks in the sample to those of certified reference standards for each isomer run under identical conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates compounds based on their volatility and interaction with the stationary phase. While GC-MS is a cornerstone of forensic and chemical analysis, it has limitations in differentiating positional isomers based on mass spectra alone.[3] However, the chromatographic separation preceding mass analysis is often highly effective. The ortho isomer may exhibit different volatility due to potential intramolecular interactions or steric hindrance, leading to a different retention time compared to the meta and para isomers.
Table 2: Predicted GC-MS Parameters and Results
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Expected Elution Order | ortho < meta < para (typically based on increasing boiling point) |
| Mass Spectra | Expected to be very similar for all three isomers, with a molecular ion peak (M⁺) at m/z 166/168 (due to ³⁵Cl/³⁷Cl isotopes). |
Spectroscopic Analysis: Unambiguous Confirmation
Once separated by chromatography, or for pure samples, spectroscopy provides the definitive structural information needed to identify each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for positional isomer identification as it directly probes the chemical environment of each proton and carbon atom.[9] The substitution pattern on the aromatic ring creates unique chemical shifts and coupling patterns that are diagnostic for each isomer.
-
¹H NMR: The aromatic region (approx. 7.0-7.8 ppm) is the most informative. The symmetry of the para isomer results in a simpler AA'BB' system (two doublets). The ortho and meta isomers will show more complex multiplets with distinct coupling constants.
-
¹³C NMR: The number of signals in the aromatic region can be diagnostic. The symmetric para isomer will show only 4 aromatic carbon signals, whereas the ortho and meta isomers will each show 6 distinct signals. The chemical shift of the carbon directly bonded to the chlorine atom (C-Cl) is also characteristic.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Isomer | Aromatic ¹H NMR (δ, ppm) | Aromatic ¹³C NMR (No. of Signals) | C-Cl Signal (δ, ppm) |
| Ortho | Complex multiplet (4H) | 6 | ~132-134 |
| Meta | Complex multiplet (4H) | 6 | ~134-136 |
| Para | Two doublets (AA'BB', 2H each) | 4 | ~133-135 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the proton signals and analyze the splitting patterns and coupling constants in the aromatic region. Count the number of signals in the carbon spectrum to confirm the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is highly sensitive to molecular vibrations, and slight changes in the position of a substituent can be detected.[3] The key diagnostic region for aromatic substitution is the C-H out-of-plane bending region (900-675 cm⁻¹).
Table 4: Characteristic IR Absorption Bands for Aromatic Substitution
| Substitution | Wavenumber Range (cm⁻¹) | Description |
| Ortho | 770-735 | Strong, C-H out-of-plane bend |
| Meta | 810-750 and 725-680 | Two bands, strong C-H out-of-plane bend |
| Para | 860-800 | Strong, C-H out-of-plane bend |
Integrated Analytical Workflow
For an unknown sample or a mixture, a logical workflow is essential for confident identification. No single technique should be used in isolation. The combination of chromatography for separation and spectroscopy for identification provides a self-validating system.
Caption: A validated workflow for the separation and identification of isomers.
Conclusion
The differentiation of this compound from its meta and para isomers, while challenging, is reliably achievable through a systematic analytical approach.
-
High-Performance Liquid Chromatography (HPLC) serves as the most robust tool for initial separation, with both reversed-phase and normal-phase methods offering excellent resolution.
-
Gas Chromatography (GC) provides an alternative and complementary separation technique, yielding distinct retention times for each isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for unambiguous structural confirmation of the purified isomers, providing clear distinctions in the aromatic region of both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy offers a rapid and cost-effective way to confirm the aromatic substitution pattern, corroborating the findings from other techniques.
By combining these methods as outlined in the proposed workflow, researchers and drug development professionals can ensure the identity and purity of their materials, a critical step in maintaining scientific integrity and ensuring the safety and efficacy of downstream products. The use of certified reference standards remains the gold standard for final confirmation.
References
-
Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). Analytical Chemistry. Available at: [Link]
-
Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers. (2018). CORE. Available at: [Link]
-
The differentiation of positional isomers utilizing GC-IRD. (2018). Journal of Scientific and Technical Research. Available at: [Link]
-
Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. (2019). MDPI. Available at: [Link]
-
Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). (2003). Office of Justice Programs. Available at: [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing. Available at: [Link]
-
Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). PMC. Available at: [Link]
-
Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. (1986). PubMed. Available at: [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). Longdom Publishing SL. Available at: [Link]
-
separation of positional isomers. (2017). Chromatography Forum. Available at: [Link]
-
Synthesis and Characterization of New Complexes of (NP-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile. (2012). IOSR Journal. Available at: [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. go-jsb.co.uk [go-jsb.co.uk]
- 4. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Thermal Analysis of 2-amino-2-(2-chlorophenyl)acetonitrile: Unveiling Thermal Stability and Physicochemical Properties
The Critical Role of Thermal Analysis in Drug Development
Thermal analysis techniques are indispensable tools in the pharmaceutical industry for characterizing the stability and purity of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] TGA and DSC, often performed simultaneously (TGA/DSC), provide a wealth of information from a small amount of sample.[3][4] DSC measures the heat flow associated with thermal transitions, such as melting and crystallization, while TGA tracks changes in mass as a function of temperature, revealing information about decomposition and desolvation.[5][6][7] This data is crucial for safe handling, process optimization, formulation development, and predicting the shelf-life of a compound.[1]
Hypothetical Thermal Profile of 2-amino-2-(2-chlorophenyl)acetonitrile
Based on the analysis of related aminonitrile compounds, a hypothetical thermal profile for this compound can be predicted. Structurally similar compounds like 2-amino-2-phenylacetonitrile and 2-(4-aminophenyl)acetonitrile exhibit melting points in the range of 45-55°C. The introduction of a chloro-substituent on the phenyl ring is expected to influence the crystal lattice energy and thus the melting point.
Expected TGA/DSC Results
A simultaneous TGA/DSC analysis of a pure, anhydrous, and crystalline sample of this compound under an inert nitrogen atmosphere is expected to yield the following profile:
-
DSC: An initial sharp endothermic peak corresponding to the melting of the crystalline solid. This would be followed by a broad exothermic event at higher temperatures, indicating decomposition.
-
TGA: A stable baseline with no significant mass loss until the onset of decomposition, which would be observed as a sharp decrease in mass corresponding to the exothermic event in the DSC curve.
The decomposition of aminonitriles can be complex. Given the presence of amino and nitrile functional groups, the thermal decomposition in an inert atmosphere is likely to release toxic gases such as hydrogen cyanide (HCN) and ammonia (NH₃), alongside oxides of carbon and nitrogen.
| Thermal Event | Predicted Temperature (°C) | TGA Mass Loss (%) | DSC Event Type | Interpretation |
| Melting | 60 - 75 | ~0 | Endothermic | Solid-to-liquid phase transition of the crystalline compound. The peak temperature represents the melting point. |
| Onset of Decomposition | > 200 | > 5 | Exothermic | The initial stage of thermal degradation. The onset temperature is a key indicator of the compound's thermal stability. |
| Multi-stage Decomposition | 200 - 400 | 5 - 100 | Exothermic | A multi-step mass loss indicating a complex decomposition pathway, likely involving the fragmentation of the molecule and the release of various gaseous byproducts. |
Experimental Protocols
To obtain reliable and reproducible thermal analysis data, a standardized experimental protocol is essential.
TGA/DSC Experimental Protocol
This protocol outlines the key steps for the simultaneous thermal analysis of this compound.
Caption: A generalized workflow for TGA/DSC analysis.
Comparative Analysis with Alternative Techniques
While TGA/DSC provides critical information on thermal stability and phase transitions, a comprehensive characterization requires complementary analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of pharmaceutical compounds.[8][9][10] It separates the main compound from any impurities, providing a quantitative measure of purity that TGA/DSC cannot.[11][12]
Causality Behind Experimental Choices: A stability-indicating HPLC method is developed to separate the parent compound from any potential degradation products that might form under stress conditions (e.g., heat, acid, base, light, oxidation).[11] This ensures that the analytical method is specific for the analyte and can accurately track its degradation over time.
Caption: Workflow for HPLC purity analysis.
TGA/DSC vs. HPLC: TGA might show a single mass loss step for decomposition, but it cannot differentiate between the degradation of the main compound and the degradation of impurities. HPLC, on the other hand, provides a precise percentage of each impurity present.
X-ray Diffraction (XRD) for Polymorph Identification
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including melting point, solubility, and stability.[13][14][15] While DSC can indicate the presence of different polymorphs through multiple melting peaks or phase transitions, powder X-ray diffraction (PXRD) is the definitive technique for identifying and characterizing these forms.[13][16][17]
Causality Behind Experimental Choices: Each crystalline polymorph has a unique crystal lattice, which results in a characteristic X-ray diffraction pattern.[13] By comparing the PXRD pattern of a sample to known patterns, the specific polymorphic form can be identified.
Caption: Workflow for PXRD analysis of polymorphs.
DSC in Conjunction with XRD: DSC is a powerful tool for screening for polymorphism.[15][17] If a DSC thermogram shows a complex melting behavior or a solid-solid phase transition before melting, it suggests the presence of multiple polymorphs, which can then be confirmed and identified by XRD.[13]
Evolved Gas Analysis (TGA-MS)
For a deeper understanding of the decomposition process, TGA can be coupled with Mass Spectrometry (TGA-MS).[18][19] This hyphenated technique allows for the identification of the gaseous products evolved during the thermal degradation of the sample.[20][21][22]
Causality Behind Experimental Choices: By identifying the evolved gases, the decomposition pathway can be elucidated. For this compound, TGA-MS would be instrumental in confirming the release of hazardous gases like HCN and providing insights into the fragmentation of the molecule.
Conclusion: A Multi-faceted Approach to Characterization
The thermal analysis of this compound, while not yet documented in detail, can be approached with a high degree of confidence using established analytical principles. TGA/DSC serves as a fundamental tool for determining its thermal stability and melting characteristics. However, for a comprehensive understanding required for pharmaceutical development, a multi-technique approach is essential. HPLC is indispensable for accurate purity determination, while XRD is crucial for identifying and controlling the polymorphic form. The integration of these techniques provides a robust characterization of the material, ensuring its quality, safety, and suitability for its intended synthetic purpose.
References
-
Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening. [Link]
-
Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. [Link]
-
Open Access Journals. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. [Link]
-
The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6). [Link]
-
Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2015, December 31). emerging techniques for polymorph detection. [Link]
-
Lab Manager. (n.d.). Thermal Analysis: Stability, Decomposition, and Material Properties. [Link]
-
Onwuzuligbo, C., & Onwuzuligbo, A. U. (2025, July 25). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. [Link]
-
Ciesielski, W., & Zakrzewski, A. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Pharmaceuticals, 15(1), 93. [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). [Link]
-
Oneida Research Services. (n.d.). Thermal Gravimetric Analysis-Mass Spectrometry (TGA-MS). [Link]
-
Osram. (n.d.). TGA-MS – Thermo Gravimetric Analysis coupled with Mass Spectrometry. [Link]
-
Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]
-
AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]
-
Process Insights. (n.d.). Thermogravimetric Analysis/Mass Spectrometry (TGA-MS). [Link]
-
Netzsch. (n.d.). Netzsch Thermogravimetric Analysis with Mass Spectrometry (TGA-MS). [Link]
-
Caira, M. R., & De Villiers, M. M. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Journal of Pharmaceutical Sciences, 101(1), 4-21. [Link]
-
Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17). [Link]
-
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]
-
Gackowski, M., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 29(1), 241. [Link]
-
KU Leuven. (2026, February 9). Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS). [Link]
Sources
- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. mt.com [mt.com]
- 4. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 5. Thermal Analysis: Stability, Decomposition, and Material Properties | Lab Manager [labmanager.com]
- 6. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. moravek.com [moravek.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. medjpps.com [medjpps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sepscience.com [sepscience.com]
- 13. resources.rigaku.com [resources.rigaku.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. h-and-m-analytical.com [h-and-m-analytical.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. ijcpa.in [ijcpa.in]
- 18. Thermal Gravimetric Analysis-Mass Spectrometry (TGA-MS) | ORS [orslabs.com]
- 19. TGA-MS | OSRAM Automotive [osram.com]
- 20. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) [process-insights.com]
- 21. Netzsch Thermogravimetric Analysis with Mass Spectrometry (TGA-MS) | Materials Research Laboratory | Illinois [mrl.illinois.edu]
- 22. Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS) — KU Leuven Institute for Micro- and Nanoscale Integration [limni.kuleuven.be]
A Comparative Guide to GC-MS Analysis Standards for 2-amino-2-(2-chlorophenyl)acetonitrile Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2-amino-2-(2-chlorophenyl)acetonitrile
This compound is a key synthetic intermediate in the development of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). As a polar and reactive α-aminonitrile, its analysis by gas chromatography-mass spectrometry (GC-MS) presents unique challenges, primarily due to its low volatility and potential for thermal degradation.[1] This guide provides an in-depth comparison of analytical standards and methodologies for the robust detection and quantification of this compound, with a focus on derivatization techniques that enhance its compatibility with GC-MS analysis.
The Necessity of Derivatization
Direct GC-MS analysis of polar compounds like this compound is often impractical. The primary amino group and the polar nitrile group contribute to low volatility and potential interactions with the GC column's stationary phase, leading to poor peak shape and inaccurate quantification. Chemical derivatization is therefore an essential step to:
-
Increase Volatility: By replacing active hydrogens on the amino group with less polar functional groups, the overall volatility of the analyte is increased, allowing it to be readily transferred into the gas phase.
-
Improve Thermal Stability: Derivatization can protect the molecule from degradation at the high temperatures of the GC inlet and column.
-
Enhance Chromatographic Performance: Derivatized analytes typically exhibit sharper, more symmetrical peaks, leading to better resolution and sensitivity.
-
Generate Characteristic Mass Spectra: The derivatizing group can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural confirmation and improving detection limits.[1]
This guide will compare two of the most effective and widely used derivatization strategies for amino-containing compounds: Silylation and Acylation .
Methodology Comparison: Silylation vs. Acylation
The choice of derivatization reagent is a critical decision in method development. Here, we compare two robust approaches for the analysis of this compound.
Silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Silylation involves the replacement of an active hydrogen with a silyl group, most commonly a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group. MTBSTFA is a popular reagent that forms stable TBDMS derivatives.[2]
Causality of Choice: MTBSTFA is favored over other silylating agents like BSTFA because the resulting TBDMS derivatives are significantly more stable and less susceptible to hydrolysis, which is a crucial advantage when dealing with trace-level analysis and potential moisture in samples or solvents.[2]
Workflow Diagram:
Caption: Acylation workflow with TFAA.
Experimental Protocol: Acylation
-
Standard Preparation: Prepare a stock solution of this compound and an internal standard in a suitable solvent like ethyl acetate.
-
Sample Preparation: To 100 µL of the standard or sample solution in a reaction vial, add 50 µL of TFAA.
-
Reaction: Cap the vial and let it stand at room temperature for 15-30 minutes, or gently heat at 50-60°C for 10-15 minutes to ensure complete reaction.
-
Evaporation & Reconstitution: Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
GC-MS Analysis: Inject 1 µL of the reconstituted solution into the GC-MS system.
Predicted Mass Spectrum of N-TFA-2-amino-2-(2-chlorophenyl)acetonitrile:
The mass spectrum of the TFA derivative will likely show a prominent molecular ion. Key fragmentation patterns for N-perfluoroacyl derivatives of amino compounds often involve the formation of nitrilium cations. [3][4]We can predict characteristic ions resulting from the cleavage of the C-C bond adjacent to the nitrogen and the loss of the trifluoroacetyl group.
Performance Comparison and Data Summary
The following table summarizes the expected performance characteristics of the two derivatization methods. These are generalized parameters and should be validated for the specific application.
| Parameter | Silylation (MTBSTFA) | Acylation (TFAA) | Rationale & Supporting Evidence |
| Reaction Conditions | Requires heating (70-100°C) | Room temperature or gentle heating | Acylation with anhydrides is often rapid at ambient temperatures, while silylation with MTBSTFA benefits from heating to drive the reaction to completion. [2] |
| Derivative Stability | High (TBDMS derivatives are robust) | High | Both TBDMS and TFA derivatives are generally stable for GC-MS analysis. TBDMS derivatives are known for their enhanced stability against hydrolysis compared to TMS derivatives. [2] |
| Volatility | Good | Excellent | The addition of a perfluorinated group in acylation significantly increases volatility. |
| Sensitivity (LOD/LOQ) | Good | Potentially Higher | The electron-capturing properties of the trifluoroacetyl group can lead to enhanced sensitivity in electron ionization and especially in electron capture detection. |
| Cost of Reagent | Higher | Lower | TFAA is generally a more common and less expensive laboratory reagent compared to MTBSTFA. |
| Interferences | Sensitive to moisture | Less sensitive to moisture | Silylation reagents are highly reactive towards any active hydrogen, including water, which can consume the reagent and lead to incomplete derivatization. [2] |
Analytical Standards and Method Validation
For accurate quantification, the use of a certified reference material (CRM) or a well-characterized analytical standard of this compound is essential. Several chemical suppliers offer this compound, which can be used to prepare calibration standards. [5][6]For the highest level of accuracy, a stable isotope-labeled internal standard (e.g., deuterated this compound) should be used to compensate for variations in derivatization efficiency and injection volume.
Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
Both silylation with MTBSTFA and acylation with TFAA are viable and effective strategies for the GC-MS analysis of this compound.
-
Silylation with MTBSTFA is an excellent choice when high derivative stability is the primary concern, and the sample matrix is relatively clean and dry.
-
Acylation with TFAA may be preferred for applications requiring the highest sensitivity and where cost and reaction speed are important factors. Its lower sensitivity to moisture can also be an advantage in certain workflows.
The optimal method will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. It is strongly recommended to evaluate both methods during the initial stages of analytical development to determine the most suitable approach for a given application. The use of a stable isotope-labeled internal standard is highly recommended for both methods to ensure the highest degree of accuracy and precision.
References
Sources
- 1. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. 742640-72-8|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
